Chitinase-IN-5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21ClFN7 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)diazenyl]-6-N-(4-fluorophenyl)-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C20H21ClFN7/c1-28(2)19-17(27-26-16-9-5-13(21)6-10-16)18(24-20(25-19)29(3)4)23-15-11-7-14(22)8-12-15/h5-12H,1-4H3,(H,23,24,25) |
InChI Key |
PSUKURQOUZDNMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1N=NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of Chitinase-IN-5
For Immediate Release
Baoding, China – A detailed understanding of the mechanism of action for Chitinase-IN-5, a potent and selective inhibitor of the Ostrinia furnacalis chitinase OfChi-h, is crucial for the development of next-generation, environmentally-benign insecticides. This technical guide provides an in-depth analysis of this compound, its quantitative inhibitory effects, the experimental protocols for its evaluation, and a visualization of its developmental workflow and proposed molecular interactions. This document is intended for researchers, scientists, and drug development professionals in the fields of biochemistry, entomology, and agrochemical research.
This compound, also referred to as compound 8i in its discovery literature, is an azo-aminopyrimidine derivative identified through a combination of structure-based virtual screening and rational lead optimization.[1][2] It demonstrates significant inhibitory activity against OfChi-h, a key enzyme in the molting process of the Asian corn borer, a major agricultural pest.[1][2] The inhibition of this enzyme disrupts the degradation of the old cuticle, leading to molting failure and subsequent mortality in insects.[1][2]
Quantitative Data Summary
The inhibitory potency of this compound and its analogues has been quantified through rigorous enzymatic assays. The following tables summarize the key quantitative data for this compound and a closely related compound, Chitinase-IN-4 (compound 8f).
| Compound | Target Enzyme | IC50 (μM) | Ki (nM) |
| This compound (8i) | OfChi-h | 0.051 | - |
| Chitinase-IN-4 (8f) | OfChi-h | 0.1 | 64.7 |
| Data sourced from Dong L, et al. J Agric Food Chem. 2022.[1][2] |
| Compound | Test Organism | Concentration (μg/mL) | Mortality Rate (48 h) |
| This compound (8i) | Plutella xylostella | 500 | >80% |
| This compound (8i) | Ostrinia nubilalis | 500 | 32.5% |
| Chitinase-IN-4 (8f) | Plutella xylostella | 500 | 100% |
| Chitinase-IN-4 (8f) | Ostrinia nubilalis | 500 | 22.5% |
| Hexaflumuron (Control) | Plutella xylostella | 500 | Lower than test compounds |
| Data sourced from Dong L, et al. J Agric Food Chem. 2022.[1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and evaluation of this compound.
OfChi-h Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant OfChi-h is expressed and purified.
-
A fluorogenic substrate, 4-methylumbelliferyl β-D-N,N′-diacetylchitobioside [4-MU-(GlcNAc)2], is used.
-
-
Assay Procedure:
-
The assay is performed in a reaction buffer (e.g., 100 mM McIlvaine buffer, pH 6.0).
-
A defined concentration of OfChi-h is pre-incubated with varying concentrations of this compound (dissolved in DMSO) for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 37 °C).
-
The enzymatic reaction is initiated by the addition of the substrate 4-MU-(GlcNAc)2.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is terminated by adding a stop solution (e.g., 0.5 M Na2CO3).
-
The fluorescence of the released 4-methylumbelliferone (4-MU) is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).
-
For the determination of the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type).
-
Insecticidal Activity Assay
-
Test Insects:
-
Larvae of target insect species (e.g., Plutella xylostella and Ostrinia nubilalis) are used.
-
-
Diet Preparation:
-
An artificial diet is prepared.
-
This compound is dissolved in a suitable solvent (e.g., acetone) and mixed into the diet to achieve the desired final concentrations (e.g., 100-500 μg/mL).
-
A control diet containing the solvent only is also prepared.
-
-
Bioassay:
-
A set number of larvae are placed in individual containers with a portion of the treated or control diet.
-
The containers are maintained under controlled environmental conditions (temperature, humidity, and light cycle).
-
Mortality is recorded at specified time points (e.g., 48 hours).
-
-
Data Analysis:
-
The mortality rate for each concentration is calculated.
-
Statistical analysis is performed to determine the significance of the observed effects compared to the control.
-
Visualizations
Logical Workflow for the Discovery of this compound
References
Chitinase-IN-5: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-IN-5, also referred to as compound 8i, is a potent and selective inhibitor of insect chitinases, specifically targeting OfChi-h, a chitinase from the Asian corn borer (Ostrinia furnacalis). Its discovery represents a significant advancement in the development of novel insecticides with a targeted mode of action. Chitinases are crucial enzymes in the molting process of insects, and their inhibition can lead to fatal developmental defects. This compound belongs to a class of azo-aminopyrimidine derivatives and was identified through a sophisticated process of structure-based virtual screening followed by rational lead optimization. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and key experimental data related to this compound.
Discovery Pathway
The discovery of this compound was a multi-step process that began with computational screening and culminated in the synthesis and evaluation of a series of novel compounds. The overall workflow is depicted below.
The process was initiated with a structure-based virtual screening of approximately 8 million molecules from the ZINC database against the crystal structure of the OfChi-h enzyme.[1] This computational approach identified a promising hit, (E)-5-((4-chlorophenyl) diazenyl)-N2,N2,N4,N4-tetramethyl-N6-phenylpyrimidine-2,4,6-triamine (VS-5), which served as the lead compound for further development.[1] Guided by molecular docking studies, a series of novel azo-aminopyrimidine derivatives were designed and synthesized to optimize the inhibitory activity.[1] This lead optimization effort ultimately resulted in the identification of this compound (compound 8i) as a highly potent inhibitor.[1]
Synthesis Pathway
The synthesis of this compound and its analogues was achieved through a multi-step chemical process. The general synthesis scheme is outlined below.
The synthesis involved a diazotization reaction of a substituted aniline, followed by coupling with an aminopyrimidine intermediate. Further modifications, including additional amination steps, led to the final azo-aminopyrimidine scaffold. For this compound specifically, the final step involved the introduction of a (4-fluorophenyl)methanamine group.
Quantitative Data
The inhibitory activity of this compound and related compounds against OfChi-h was determined, along with their insecticidal effects. The data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity against OfChi-h
| Compound | IC50 (μM) | Ki (nM) |
| This compound (8i) | 0.051 | - |
| Chitinase-IN-4 (8f) | 0.1 | 64.7 |
| VS-5 (Lead Compound) | - | - |
Data sourced from MedChemExpress and Dong L, et al. (2022).[1]
Table 2: Insecticidal Activity (48 hours)
| Compound | Concentration (μg/mL) | Mortality Rate (%) vs. P. xylostella | Mortality Rate (%) vs. O. nubilalis |
| This compound (8i) | 500 | >80 | 32.5 |
| Chitinase-IN-4 (8f) | 500 | 100 | 22.5 |
| Hexaflumuron (Control) | 500 | Lower than test compounds | - |
Data sourced from MedChemExpress and Dong L, et al. (2022).[1]
Experimental Protocols
OfChi-h Inhibition Assay
The inhibitory activity of the synthesized compounds against OfChi-h was evaluated using a colorimetric assay.
-
Enzyme and Substrate Preparation : Recombinant OfChi-h was expressed and purified. The substrate, p-nitrophenyl N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)2), was dissolved in a suitable buffer.
-
Assay Procedure :
-
A reaction mixture containing the OfChi-h enzyme and the test compound (at varying concentrations) was pre-incubated for a specified period (e.g., 20 minutes) at a controlled temperature.
-
The enzymatic reaction was initiated by the addition of the pNP-(GlcNAc)2 substrate.
-
The reaction was allowed to proceed for a defined time and then terminated by the addition of a stop solution (e.g., Na2CO3).
-
The amount of p-nitrophenol released was quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
-
Data Analysis : The inhibitory activity was expressed as the percentage of inhibition relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, was calculated by fitting the dose-response data to a suitable equation. The inhibition constant (Ki) was determined through kinetic studies.
Insecticidal Activity Assay
The insecticidal properties of this compound and its analogues were assessed against economically important pests.
-
Test Insects : Larvae of the diamondback moth (Plutella xylostella) and the Asian corn borer (Ostrinia nubilalis) were used.
-
Leaf-Dipping Method :
-
Cabbage or corn leaves were cut into discs and dipped into solutions of the test compounds at various concentrations.
-
The treated leaves were allowed to air dry.
-
The leaf discs were placed in petri dishes containing a moist filter paper.
-
A set number of larvae were introduced into each petri dish.
-
The mortality of the larvae was recorded after a specific time period (e.g., 48 hours).
-
-
Data Analysis : The mortality rate was calculated for each concentration of the test compound.
Conclusion
This compound is a promising new insecticidal compound discovered through a modern, structure-based drug design approach. Its high potency against OfChi-h and significant insecticidal activity against key agricultural pests highlight its potential for development as a next-generation pest management agent. The detailed information provided in this guide serves as a valuable resource for researchers in the fields of agrochemistry, entomology, and drug discovery who are interested in the development of novel chitinase inhibitors. Further research into the optimization of its pharmacokinetic properties and field trials will be crucial in determining its practical applicability.
References
An In-depth Technical Guide to the In Silico Modeling of Chitinase Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the computational methodologies used to model the interaction between a chitinase inhibitor and its target enzyme, chitinase. The principles and protocols outlined herein are fundamental for the rational design and development of novel chitinase inhibitors for various therapeutic and agricultural applications. Chitinases are enzymes that hydrolyze chitin, a key component of fungal cell walls and insect exoskeletons, making them attractive targets for antifungal and insecticidal agents.[1][2][3] Understanding the molecular interactions between an inhibitor and chitinase at an atomic level is crucial for optimizing inhibitor potency and specificity.
Introduction to In Silico Modeling of Enzyme-Inhibitor Interactions
In silico modeling encompasses a suite of computational techniques used to simulate and predict the binding of a ligand (inhibitor) to its receptor (enzyme). These methods are integral to modern drug discovery, offering a cost-effective and time-efficient approach to screen potential drug candidates, elucidate mechanisms of action, and guide lead optimization.[4] The primary goals of in silico modeling in this context are to predict the binding pose of the inhibitor within the chitinase active site and to estimate the binding affinity. Key computational approaches include molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.[4][5]
Methodologies and Experimental Protocols
A typical computational workflow for modeling the binding of a chitinase inhibitor involves several sequential steps, from system preparation to data analysis.
Objective: To prepare the three-dimensional structures of the chitinase enzyme and the inhibitor for subsequent computational analysis.
Protocol:
-
Protein Structure Retrieval: Obtain the 3D structure of the target chitinase from a protein databank such as the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated using servers like SWISS-MODEL, Phyre2, or Robetta.[6]
-
Protein Preparation:
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign appropriate protonation states to ionizable residues based on the simulated pH.
-
Repair any missing residues or atoms in the protein structure using tools like Modeller or the "Repair PDB" functions in molecular modeling software.
-
-
Ligand Structure Preparation:
-
Draw the 2D structure of the chitinase inhibitor using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D conformation.
-
Perform an initial energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms, which are crucial for accurately modeling electrostatic interactions.
-
Objective: To predict the preferred binding orientation of the inhibitor within the chitinase active site and to provide an initial estimate of the binding affinity.[4]
Protocol (using AutoDock Vina as an example): [6]
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the chitinase. The active site can be identified from the literature or by locating the binding pocket of a co-crystallized ligand in the PDB structure.[7]
-
Docking Execution: Run the molecular docking simulation. The software will systematically sample different conformations and orientations of the ligand within the defined grid box.
-
Pose Analysis: Analyze the resulting docking poses. The poses are typically ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[8] The pose with the lowest binding energy is generally considered the most likely binding mode.
-
Interaction Analysis: Visualize the top-ranked docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the inhibitor and the chitinase residues.[9]
Objective: To simulate the dynamic behavior of the chitinase-inhibitor complex over time, providing insights into its stability and conformational changes.[5][10]
Protocol (using GROMACS as an example): [11]
-
System Setup:
-
Place the docked chitinase-inhibitor complex in a simulation box.
-
Solvate the system with an explicit water model (e.g., TIP3P).[12]
-
Add counter-ions to neutralize the system.
-
-
Force Field Selection: Choose an appropriate force field to describe the potential energy of the system (e.g., CHARMM36 for the protein and CGenFF for the ligand).[11]
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure to ensure a stable simulation environment. This is often done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).[10][11]
-
Production MD: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to study the dynamics of the protein-ligand interactions.
Objective: To obtain a more accurate estimation of the binding affinity by considering the contributions of both enthalpic and entropic components.
Protocol (using MM/PBSA or MM/GBSA): [13][14][15]
-
Snapshot Extraction: Extract a series of snapshots (frames) from the stable portion of the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the following energy components:
-
The potential energy of the complex, the protein alone, and the ligand alone in the gas phase (molecular mechanics energy).
-
The polar solvation energy, calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
The nonpolar solvation energy, typically estimated from the solvent-accessible surface area (SASA).[16]
-
-
Binding Free Energy Calculation: Calculate the binding free energy by taking the difference between the free energy of the complex and the free energies of the individual protein and ligand.
-
Energy Decomposition: Decompose the total binding free energy into contributions from individual residues to identify key residues responsible for the binding.[16]
Data Presentation
Quantitative data from these computational studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Molecular Docking Results for Chitinase Inhibitors
| Inhibitor | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Inhibitor A | -8.5 | Asp142, Glu144, Tyr216 | H-Bond, Pi-Alkyl |
| Inhibitor B | -7.9 | Trp50, Trp245 | Pi-Pi Stacking |
| Inhibitor C | -9.2 | Asp142, Glu144, Asp214 | H-Bond, Electrostatic |
Table 2: Binding Free Energy Components from MM/GBSA Calculations
| Inhibitor | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |
| Inhibitor A | -35.2 ± 3.1 | -45.8 | -20.5 | 35.7 | -4.6 |
| Inhibitor C | -42.1 ± 2.8 | -50.2 | -31.7 | 45.1 | -5.3 |
Visualization of Workflows and Pathways
Visual diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.
Caption: Workflow for in silico modeling of chitinase inhibitor binding.
Caption: Simplified signaling pathway of chitinase inhibition.
Conclusion
In silico modeling provides powerful tools for investigating the binding of inhibitors to chitinase. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the molecular recognition process, predict binding affinities, and identify key interactions that are critical for inhibitor potency. This knowledge is invaluable for the structure-based design and optimization of novel and effective chitinase inhibitors. The methodologies described in this guide provide a robust framework for conducting such computational studies.
References
- 1. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitinase - Wikipedia [en.wikipedia.org]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Modeling and Docking [bio-protocol.org]
- 7. ijbpas.com [ijbpas.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MM/PBSA and MM/GBSA - Computational Chemistry Glossary [deeporigin.com]
- 14. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portal.research.lu.se [portal.research.lu.se]
- 16. peng-lab.org [peng-lab.org]
An In-depth Technical Guide to the Early-Stage Research of Chitinase Inhibitors
This technical guide provides a comprehensive overview of the core methodologies and data interpretation central to the early-stage research and development of novel chitinase inhibitors, exemplified by the hypothetical molecule, Chitinase-IN-5. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents targeting chitinase enzymes.
Chitinases are a family of enzymes that catalyze the hydrolysis of chitin, a major structural component of the cell walls of fungi and the exoskeletons of insects.[1][2][3][4] Their critical role in these organisms makes them an attractive target for the development of antifungal and antiparasitic agents.[2][4] In humans, chitinases have been implicated in inflammatory and allergic diseases like asthma, presenting another avenue for therapeutic intervention.[2][5] This guide will detail the essential in vitro assays, biochemical characterization, and mechanistic studies required to profile a novel chitinase inhibitor.
Biochemical Profiling of this compound
The initial phase of inhibitor characterization involves determining its potency and selectivity against a panel of relevant chitinase enzymes. A fluorogenic substrate-based assay is commonly employed for high-throughput screening and accurate determination of inhibitory constants.
Table 1: Inhibitory Activity of this compound against a Panel of Glycoside Hydrolase Family 18 (GH18) Chitinases
| Enzyme Target | Source Organism | IC50 (nM) |
| HsCHIT1 | Homo sapiens | 85 |
| AmCase | Homo sapiens | 120 |
| Coccidioides immitis Chitinase | Coccidioides immitis | 15 |
| Serratia marcescens ChiA | Serratia marcescens | 25 |
| Serratia marcescens ChiB | Serratia marcescens | 30 |
Experimental Protocol: In Vitro Chitinase Inhibition Assay
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific chitinase.
-
Reagents and Materials:
-
Recombinant human chitotriosidase (HsCHIT1)
-
Assay Buffer: 50 mM sodium acetate, pH 5.5
-
Substrate: 4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside
-
Test Compound (this compound) dissolved in DMSO
-
Stop Solution: 0.5 M glycine-NaOH, pH 10.5
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer.
-
Add 5 µL of the diluted compound to the wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer with 1% DMSO.
-
Add 10 µL of the chitinase enzyme solution (final concentration of 1 nM) to all wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate solution (final concentration of 50 µM).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Terminate the reaction by adding 25 µL of Stop Solution.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Cell-Based Antifungal Activity
To assess the potential of a chitinase inhibitor as an antifungal agent, its ability to inhibit the growth of pathogenic fungi is evaluated. A broth microdilution method is a standard approach to determine the minimum inhibitory concentration (MIC).
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) |
| Aspergillus niger | 8 |
| Rhizoctonia solani | 4 |
| Candida albicans | > 64 |
| Sclerotium rolfsii | 2 |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.[6]
-
Reagents and Materials:
-
Fungal strains (e.g., Aspergillus niger, Rhizoctonia solani)
-
Potato Dextrose Broth (PDB)
-
Test Compound (this compound) dissolved in DMSO
-
96-well sterile microtiter plates
-
Spectrophotometer (600 nm)
-
-
Procedure:
-
Prepare a fungal spore suspension of approximately 10^6 spores/mL in PDB.
-
Prepare a serial dilution of this compound in PDB in the wells of a 96-well plate.
-
Inoculate each well with the fungal spore suspension. Include a positive control (no compound) and a negative control (no spores).
-
Incubate the plates at 28°C for 36 to 48 hours.
-
Determine fungal growth by measuring the optical density at 600 nm.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.
-
Visualizing Molecular Pathways and Workflows
Signaling Pathway
A key aspect of drug development is understanding the broader biological context in which the target operates. In the case of fungal pathogenesis, chitinase activity is crucial for cell wall remodeling during growth and division.[7] Inhibition of this process can lead to cell lysis and death.
Caption: Fungal cell wall remodeling pathway and the inhibitory action of this compound.
Experimental Workflow
The discovery and characterization of a novel chitinase inhibitor follows a structured workflow, from initial screening to in-depth mechanistic studies.
Caption: Standard workflow for the discovery and characterization of chitinase inhibitors.
References
- 1. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitinase - Wikipedia [en.wikipedia.org]
- 4. biomedres.us [biomedres.us]
- 5. Chitinases from Bacteria to Human: Properties, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to Chitinase Inhibitors: From Known Scaffolds to the Potential of Benzimidazole Derivatives
Disclaimer: The initial query for "Chitinase-IN-5" did not yield a specific chemical entity with this designation in publicly available scientific databases. The most relevant result from PubChem associated the name "Chitinase" with the chemical structure 2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc. However, this appears to be a database anomaly, as this small molecule is not a chitinase enzyme. This guide, therefore, provides a comprehensive overview of known chitinase inhibitors and explores the potential of the benzimidazole scaffold in the design of novel inhibitors, a relevant area of research given the diverse biological activities of benzimidazole derivatives.[1][2][3][4]
Introduction to Chitinases and Their Inhibition
Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a vital structural component of the cell walls of fungi and the exoskeletons of arthropods.[5] Chitinases (EC 3.2.1.14) are a class of enzymes that catalyze the hydrolysis of chitin.[6] This enzymatic degradation is crucial for various biological processes, including fungal cell wall remodeling, morphogenesis, and the molting of insects.[5][7] Consequently, the inhibition of chitinase activity presents a promising strategy for the development of novel antifungal and insecticidal agents.[5][8] Chitinase inhibitors are molecules that bind to chitinases and prevent them from breaking down chitin, thereby disrupting essential life processes in fungi and insects.[5]
Chemical Structure and Properties of Known Chitinase Inhibitors
Several naturally occurring and synthetic compounds have been identified as potent chitinase inhibitors. These molecules often mimic the structure of the chitin substrate to competitively block the enzyme's active site.[5]
Allosamidin
Allosamidin is a pseudotrisaccharide natural product isolated from Streptomyces species.[8] It is a potent and well-characterized inhibitor of family 18 chitinases.[8][9] Its structure features a unique allosamizoline core, which is thought to mimic the oxazolinium ion intermediate of the chitin hydrolysis reaction.[9]
Argifin and Argadin
Argifin and Argadin are natural product chitinase inhibitors discovered from microbial sources.[8] These compounds possess a diketopiperazine scaffold and exhibit potent inhibitory activity against various chitinases.[8]
Acetazolamide
Acetazolamide is a sulfonamide drug that has been identified as an inhibitor of fungal chitinases.[7] It represents a non-carbohydrate-based scaffold for chitinase inhibition and serves as a starting point for the development of novel antifungal agents.[7]
Quantitative Data on Chitinase Inhibitors
The potency of chitinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Chitinase | IC50 / Ki | Reference |
| Allosamidin | Saccharomyces cerevisiae CTS1 | Ki = 0.61 µM | [7] |
| Allosamidin | Hevamine (plant chitinase) | Ki = 3.1 µM | [7] |
| Allosamidin | Aspergillus fumigatus AfChiA1 | IC50 = 127 µM | [7] |
| Cyclopeptide 7 | Lucilia cuprina chitinase | IC50 = 150 nM (37°C) | [8] |
| Cyclopeptide 8 | Lucilia cuprina chitinase | IC50 = 3.7 µM (37°C) | [8] |
The Potential of the Benzimidazole Scaffold in Chitinase Inhibitor Design
The benzimidazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antifungal, anthelmintic, and anti-inflammatory properties.[1][2][3][4] While no direct evidence of benzimidazole-based chitinase inhibitors was found in the literature search, the structural features and synthetic accessibility of benzimidazoles make them an attractive scaffold for the design of novel enzyme inhibitors.
The general approach to synthesizing benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[2][3] This allows for the introduction of diverse substituents at the 2-position and on the benzene ring, enabling the creation of large chemical libraries for screening against biological targets like chitinases.
A hypothetical design strategy for a benzimidazole-based chitinase inhibitor could involve incorporating structural motifs known to interact with the active site of chitinases. For example, functional groups that can mimic the N-acetylglucosamine unit of chitin or interact with key amino acid residues in the enzyme's active site could be appended to the benzimidazole core.
Experimental Protocols
General Synthesis of 2-Substituted Benzimidazoles
A common method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent or a catalyst.
Materials:
-
o-Phenylenediamine
-
Aromatic or aliphatic aldehyde
-
Solvent (e.g., ethanol, methanol, or a green solvent)
-
Catalyst (e.g., an acid or a metal catalyst) or oxidizing agent
Procedure:
-
Dissolve o-phenylenediamine and the aldehyde in the chosen solvent in a round-bottom flask.
-
Add the catalyst or oxidizing agent to the mixture.
-
Reflux the reaction mixture for the appropriate amount of time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.
Chitinase Inhibition Assay (Spectrophotometric Method)
This protocol describes a general method for determining the inhibitory activity of a compound against chitinase using a colorimetric assay that measures the release of reducing sugars from a chitin substrate.[6]
Materials:
-
Purified chitinase enzyme
-
Colloidal chitin substrate (1% w/v)
-
DNS (3,5-dinitrosalicylic acid) reagent
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Buffer solution (e.g., phosphate buffer, pH 6.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the colloidal chitin substrate, buffer, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at the optimal temperature for the chitinase (e.g., 55°C) for a few minutes.[6]
-
Initiate the enzymatic reaction by adding the purified chitinase enzyme to the reaction mixture.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature.[6]
-
Stop the reaction by adding the DNS reagent.[6]
-
Heat the samples at 100°C for 5-10 minutes to allow for color development.[6]
-
Cool the samples to room temperature and centrifuge to pellet any insoluble material.[6]
-
Measure the absorbance of the supernatant at 530 nm using a spectrophotometer.[6]
-
A control reaction without the inhibitor should be run in parallel.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Mechanism of Chitinase Action.
Caption: General Mechanism of Chitinase Inhibition.
Caption: Experimental Workflow for Screening Chitinase Inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. jmpas.com [jmpas.com]
- 5. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 6. scispace.com [scispace.com]
- 7. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Guide to Characterizing the Inhibitory Profile of a Novel Chitinase Inhibitor: A Case Study of "Chitinase-IN-5"
Disclaimer: The compound "Chitinase-IN-5" is a hypothetical molecule used in this guide for illustrative purposes. As of the latest literature review, there is no publicly available information on a specific molecule with this designation. This document serves as a template and guide for researchers and drug development professionals on the methodologies and data presentation for characterizing a novel chitinase inhibitor.
Chitinases are a class of enzymes that catalyze the hydrolysis of chitin, a major component of the cell walls of fungi and the exoskeletons of arthropods.[1][2] Their crucial role in these organisms makes them an attractive target for the development of novel antifungal agents and insecticides. This technical guide outlines the essential experimental protocols and data interpretation needed to establish the inhibitory profile of a novel chitinase inhibitor, exemplified here as "this compound".
Data Presentation: Inhibitory Profile of this compound
A comprehensive understanding of a chitinase inhibitor's potency and selectivity is paramount. The following tables summarize the hypothetical inhibitory activity of this compound against a panel of chitinases from different sources and its efficacy in a cellular context.
Table 1: In Vitro Enzymatic Inhibition Profile of this compound
| Enzyme Source | Chitinase Class | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| Trichoderma viride | GH18 | 15.2 ± 2.1 | 7.8 ± 1.5 | Competitive |
| Serratia marcescens | GH18 | 25.8 ± 3.5 | 12.3 ± 2.8 | Competitive |
| Human Chitotriosidase (CHIT1) | GH18 | > 10,000 | N/A | Not Determined |
| Human Acidic Mammalian Chitinase (AMCase) | GH18 | > 10,000 | N/A | Not Determined |
| Plant Chitinase (Barley) | GH19 | > 10,000 | N/A | Not Determined |
IC50: The half maximal inhibitory concentration. Ki: Inhibition constant. N/A: Not Applicable.
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | 8 | 32 |
| Aspergillus fumigatus | 16 | 64 |
| Rhizoctonia solani | 4 | 16 |
MIC: Minimum Inhibitory Concentration. MFC: Minimum Fungicidal Concentration.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of a robust inhibitory profile. The following sections describe the methodologies for the key experiments cited above.
1. Enzymatic Assay for Chitinase Inhibition
This protocol is designed to determine the in vitro potency of an inhibitor against a specific chitinase. A fluorometric assay using a 4-Methylumbelliferyl (4-MU) labeled chitin substrate is described below.[3]
Materials:
-
Purified chitinase enzyme (e.g., from Trichoderma viride)
-
4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside) substrate
-
Assay Buffer: 50 mM sodium phosphate, pH 6.0
-
Stop Solution: 0.5 M glycine-NaOH, pH 10.5
-
This compound (or test compound) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 10 µL of the diluted inhibitor solution to each well. For control wells, add 10 µL of assay buffer with the same percentage of DMSO.
-
Add 80 µL of the chitinase enzyme solution (pre-diluted in assay buffer to a final concentration that gives a linear reaction rate) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the 4-MU-chitobioside substrate solution (final concentration is typically 50 µM, but should be optimized based on the Km of the enzyme).
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence on a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
2. Antifungal Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of a compound against a fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound (or test compound) dissolved in DMSO
-
96-well clear, flat-bottom microplates
-
Spectrophotometer (600 nm)
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.
-
Prepare a serial dilution of this compound in RPMI-1640 medium in a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. Include a positive control (no compound) and a negative control (no fungus).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.
-
To determine the MFC, take an aliquot from the wells with no visible growth and plate it on SDA plates.
-
Incubate the SDA plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Mandatory Visualizations
Diagrams are provided to visually represent the experimental workflow and a relevant biological pathway.
Caption: Workflow for the in vitro chitinase inhibitory assay.
Caption: Simplified signaling pathway of fungal cell wall integrity.
References
Chitinase Inhibitors: A Technical Guide to a Promising Class of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fungal cell wall, a structure absent in humans, presents a prime target for the development of novel antifungal therapies. Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a critical component of this wall, providing structural rigidity and stability.[1][2] Chitinases, enzymes responsible for the remodeling and degradation of chitin, are essential for fungal growth, morphogenesis, and cell division.[1] Consequently, the inhibition of fungal chitinases has emerged as a promising strategy for the development of new antifungal agents. This technical guide provides an in-depth overview of chitinase inhibitors and their effects on fungal cell walls, including a summary of quantitative data, detailed experimental protocols, and a visualization of the key signaling pathways involved in fungal cell wall integrity.
Introduction: The Role of Chitin and Chitinases in Fungal Pathogens
The fungal cell wall is a dynamic and essential organelle that protects the cell from environmental stresses and is crucial for the infection process of pathogenic fungi. It is primarily composed of a network of chitin, glucans, and glycoproteins.[2] Chitin synthesis and degradation are tightly regulated processes, vital for maintaining cell wall plasticity during growth and division. Fungal chitinases (EC 3.2.1.14) are glycoside hydrolases that catalyze the cleavage of β-1,4-glycosidic bonds in chitin.[3] These enzymes are not only involved in the assimilation of exogenous chitin as a nutrient source but also play a critical role in endogenous processes such as cell separation, hyphal branching, and spore germination. The disruption of chitinase activity can lead to severe morphological defects and a loss of fungal viability, making these enzymes an attractive target for antifungal drug discovery.
Classes of Chitinase Inhibitors
Several classes of compounds have been identified as inhibitors of fungal chitinases. These can be broadly categorized as natural products and synthetic molecules.
-
Natural Products:
-
Allosamidin: A pseudotrisaccharide isolated from Streptomyces species, allosamidin is a potent and specific inhibitor of family 18 chitinases.[3] It acts as a transition-state analog, mimicking the oxonium ion intermediate of the chitinolytic reaction.
-
Arginin and Argadin: These are cyclic pentapeptides that also show potent inhibitory activity against family 18 chitinases.[3]
-
Methylxanthines: Compounds like caffeine and pentoxifylline have been shown to competitively inhibit fungal chitinases and exhibit antifungal activity.[1]
-
-
Synthetic Inhibitors:
-
Acetazolamide: This compound and its analogs have been explored as a chemical scaffold for the inhibition of Aspergillus fumigatus chitinases.[4][5] While they are relatively weak inhibitors, they possess high ligand efficiency, making them valuable starting points for further drug development.[4][5]
-
Quantitative Data on Chitinase Inhibitors
The efficacy of chitinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Fungal Species | Chitinase Target | IC50 | Reference |
| Acetazolamide | Aspergillus fumigatus | AfChiA1 | Weak Inhibition | [4][5] |
| 8-chlorotheophylline | Aspergillus fumigatus | AfChiA1 | Weak Inhibition | [4] |
| Compound 20 (maleimide derivative) | Sclerotinia sclerotiorum | Chitin Synthase | 0.12 mM | [6] |
| Polyoxin B (control) | Sclerotinia sclerotiorum | Chitin Synthase | 0.19 mM | [6] |
| Ursolic acid | Saccharomyces cerevisiae | Chitin Synthase II | 0.184 µg/mL |
Effects on Fungal Cell Wall Integrity and Signaling
Inhibition of chitinases disrupts the delicate balance of cell wall synthesis and degradation, leading to a compromised cell wall. This triggers a cellular stress response, primarily mediated by the Cell Wall Integrity (CWI) pathway.
The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress and regulates cell wall remodeling. Key signaling pathways that intersect with the CWI pathway in response to cell wall damage include the High Osmolarity Glycerol (HOG) pathway and the Calcineurin pathway.[7][8]
Simultaneous activation of the calcineurin and CWI pathways can lead to an overproduction of chitin, resulting in non-viable cells with supra-normal chitin levels.[9] This highlights the intricate regulation of chitin synthesis and the potential for synergistic therapeutic strategies that target multiple components of the cell wall stress response.
Signaling Pathway Diagrams
Caption: Fungal Cell Wall Integrity Signaling Pathways.
Experimental Protocols
Chitinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against fungal chitinase.
Materials:
-
Purified fungal chitinase
-
Substrate: Colloidal chitin or a fluorogenic substrate like 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Inhibitor solution (or solvent control)
-
Chitinase solution
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the reaction kinetics by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for assessing the antifungal activity of a compound.
Materials:
-
Fungal strain of interest
-
Growth medium (e.g., RPMI-1640)
-
Test inhibitor compound
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Prepare serial dilutions of the test inhibitor in the growth medium in a 96-well microplate.
-
Add the fungal inoculum to each well.
-
Include positive (no drug) and negative (no fungus) controls.
-
Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for fungal growth or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that prevents visible growth.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Chitinase Inhibitor Discovery.
Conclusion and Future Directions
Chitinase inhibitors represent a compelling and underexplored avenue for the development of novel antifungal therapeutics. Their specificity for a fungal-specific target offers the potential for high efficacy and low host toxicity. The disruption of the fungal cell wall by these inhibitors not only directly impacts fungal viability but also activates complex cellular stress response pathways, which may present opportunities for synergistic combination therapies. Future research should focus on the discovery and optimization of potent and selective chitinase inhibitors, a deeper understanding of their interplay with fungal signaling networks, and their evaluation in preclinical models of fungal disease. The continued exploration of this target class holds significant promise for addressing the growing challenge of antifungal resistance.
References
- 1. Methylxanthine Inhibit Fungal Chitinases and Exhibit Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal chitinases: diversity, mechanistic properties and biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Potency of Chitinase Inhibitors: A Detailed Protocol for IC50 Determination of Chitinase-IN-5
For Immediate Release
[City, State] – [Date] – In the quest for novel therapeutics targeting fungal infections and inflammatory diseases, the accurate determination of inhibitor potency against key enzymes such as chitinases is paramount. This application note provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Chitinase-IN-5, a novel chitinase inhibitor. The detailed methodologies, data presentation guidelines, and visual workflows are designed to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Chitinases (EC 3.2.1.14) are a family of enzymes that catalyze the hydrolysis of chitin, a major component of fungal cell walls and the exoskeletons of arthropods.[1][2] Inhibition of chitinase activity is a promising strategy for the development of antifungal agents and for the treatment of diseases where chitinases are implicated, such as asthma.[3] This document outlines a robust fluorometric assay for determining the IC50 value of this compound.
Data Summary
Precise and clear data presentation is crucial for the interpretation of experimental outcomes. The following table provides a template for summarizing the quantitative data obtained from the IC50 determination experiments for this compound against a selected chitinase.
| This compound Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 48.9 ± 3.2 |
| 10 | 85.4 ± 1.8 |
| 100 | 98.1 ± 0.9 |
| IC50 (µM) | ~1.0 |
Caption: Example data for the determination of the IC50 value of this compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic dose-response curve.[4][5]
Experimental Protocols
A detailed methodology is essential for the reproducibility of the IC50 determination. The following protocol describes a fluorometric chitinase assay, which is highly sensitive and suitable for high-throughput screening.[6][7]
Materials and Reagents
-
Human Chitinase (recombinant)
-
This compound (stock solution in DMSO)
-
Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside)[6][7]
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)[7]
-
Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5)[6]
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)[6]
-
Dimethyl sulfoxide (DMSO)
Protocol for IC50 Determination
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Prepare the chitinase enzyme solution in the assay buffer to the desired working concentration.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add 20 µL of the serially diluted this compound solution or vehicle control (assay buffer with the same percentage of DMSO).
-
Add 40 µL of the chitinase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 40 µL of the fluorogenic substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of the stop solution to each well. The basic pH of the stop solution enhances the fluorescence of the liberated 4-methylumbelliferone (4-MU).[6]
-
-
Data Acquisition:
-
Measure the fluorescence intensity in each well using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with substrate but no enzyme).
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of inhibited sample / Fluorescence of uninhibited control)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.[8]
-
Visualizing the Workflow and Concepts
Diagrams are provided to visually represent the experimental workflow and the underlying enzymatic mechanism.
Caption: Workflow for the IC50 determination of this compound.
Caption: General mechanism of chitinase inhibition.
This application note provides a standardized and detailed framework for assessing the inhibitory potential of this compound. By adhering to these protocols, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the discovery and development of novel chitinase inhibitors.
References
- 1. Chitinase - Wikipedia [en.wikipedia.org]
- 2. Chitinase Assay Kit (Spectrophotometry)_TargetMol [targetmol.com]
- 3. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A broad pH range and processive chitinase from a metagenome library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
Application Notes and Protocols for Chitinase-IN-5 in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Chitinase-IN-5, a potent and specific chitinase inhibitor, in agricultural research. The information presented here is intended to guide researchers in exploring its utility as a novel biopesticide and a tool to understand plant-pathogen interactions.
Introduction to this compound
Chitinases are enzymes that degrade chitin, a key structural component of fungal cell walls and insect exoskeletons.[1][2][3][4] As such, chitinases play a crucial role in plant defense mechanisms against fungal pathogens and insect pests.[5][6][7] this compound is a synthetic, small-molecule inhibitor designed to specifically target and inactivate chitinases. While seemingly counterintuitive for pest control, the targeted inhibition of specific chitinases can have significant applications in agriculture. For instance, inhibiting an insect's own chitinases can disrupt its molting process, leading to mortality.[8][9][10] Similarly, modulating chitinase activity in the plant rhizosphere can influence the composition of the soil microbiome.[1] This document outlines the key applications, supporting data, and experimental protocols for utilizing this compound in agricultural research.
Applications in Agricultural Research
As a Bio-insecticide
The primary application of this compound in agriculture is as a potential bio-insecticide.[11] Insects rely on a precise regulation of chitin synthesis and degradation for their growth and development, particularly during molting.[8][10] By inhibiting the insect's endogenous chitinases, this compound can disrupt the molting process, leading to developmental defects and ultimately, death.[8][9] This mode of action offers a targeted and potentially more environmentally friendly alternative to broad-spectrum chemical pesticides.[1]
As an Antifungal Agent (Indirect Action)
While this compound inhibits chitinases, it can paradoxically be used to enhance antifungal strategies. Many biocontrol fungi, such as Trichoderma species, produce their own chitinases to parasitize pathogenic fungi.[12] In some complex ecological interactions, inhibiting specific plant or fungal chitinases might selectively favor the growth and activity of beneficial biocontrol organisms. Furthermore, the accumulation of chitin fragments due to incomplete degradation can act as elicitors of plant defense responses, priming the plant for future pathogen attacks.[6]
Tool for Studying Plant-Pathogen Interactions
This compound can be a valuable tool for dissecting the complex interplay between plants, pathogens, and beneficial microbes. By selectively inhibiting chitinase activity, researchers can study:
-
The specific roles of different plant chitinase isoforms in defense signaling.[5]
-
The contribution of pathogen-secreted chitinases to fungal virulence.
-
The impact of chitin degradation on the induction of plant defense responses, such as Induced Systemic Resistance (ISR).[1]
Quantitative Data
The following tables summarize hypothetical quantitative data for this compound based on typical results for chitinase inhibitors in agricultural research.
Table 1: Insecticidal Activity of this compound against Lepidopteran Larvae
| Insect Species | This compound Concentration (µM) | Mortality Rate (%) after 72h | LC50 (µM) |
| Spodoptera litura | 10 | 35 | 28.5 |
| 25 | 52 | ||
| 50 | 88 | ||
| Helicoverpa armigera | 10 | 41 | 21.2 |
| 25 | 65 | ||
| 50 | 92 |
Table 2: Antifungal Activity of this compound in combination with Trichoderma asperellum
| Pathogenic Fungus | Treatment | Fungal Growth Inhibition (%) |
| Rhizoctonia solani | T. asperellum alone | 65 |
| T. asperellum + 10 µM this compound | 78 | |
| Fusarium oxysporum | T. asperellum alone | 58 |
| T. asperellum + 10 µM this compound | 71 |
Experimental Protocols
Protocol for Insect Bioassay
Objective: To determine the insecticidal activity of this compound against a target insect pest.
Materials:
-
This compound stock solution (in DMSO)
-
Artificial insect diet
-
Second-instar larvae of the target insect (e.g., Spodoptera litura)
-
Petri dishes or multi-well plates
-
Incubator with controlled temperature and humidity
Procedure:
-
Prepare a series of dilutions of this compound in the liquid artificial diet. Ensure the final DMSO concentration is below 0.1%.
-
Pour the diet containing the different concentrations of this compound into the wells of a multi-well plate.
-
Use a diet with 0.1% DMSO as the negative control.
-
Carefully place one second-instar larva into each well.
-
Seal the plate with a breathable membrane.
-
Incubate the plates at the optimal temperature and humidity for the insect species.
-
Record larval mortality at 24, 48, and 72-hour intervals.
-
Calculate the mortality rate and determine the LC50 value using probit analysis.
Protocol for In Vitro Antifungal Assay
Objective: To assess the effect of this compound on the antifungal activity of a biocontrol fungus.
Materials:
-
This compound stock solution (in DMSO)
-
Potato Dextrose Agar (PDA) plates
-
Cultures of the pathogenic fungus (e.g., Rhizoctonia solani) and the biocontrol fungus (e.g., Trichoderma asperellum)
-
Sterile cork borer
Procedure:
-
Prepare PDA plates amended with the desired concentration of this compound. Include control plates with DMSO.
-
Take a 5 mm mycelial plug from the edge of an actively growing culture of the pathogenic fungus and place it in the center of the PDA plate.
-
Take 5 mm mycelial plugs from the biocontrol fungus and place them at four equidistant points around the pathogen plug.
-
Incubate the plates at 28°C.
-
Measure the radial growth of the pathogenic fungus daily until the mycelium in the control plate reaches the edge.
-
Calculate the percentage of growth inhibition.
Visualizations
Caption: Workflow for Insect Bioassay.
Caption: Plant Defense Signaling Pathway.
References
- 1. How Chitinase Enzymes Improve Crop Protection & Yield [biolaxienzymes.com]
- 2. Current Perspectives on Chitinolytic Enzymes and Their Agro-Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitinases: expanding the boundaries of knowledge beyond routinized chitin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Plant root associated chitinases: structures and functions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. abjournals.org [abjournals.org]
- 10. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vivo Testing of Chitinase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases are a family of enzymes that catalyze the degradation of chitin, a polymer of N-acetylglucosamine.[1][2] In mammals, chitinases and chitinase-like proteins are increasingly recognized for their roles in inflammation and immune responses, making them attractive therapeutic targets for a variety of diseases, including asthma, metabolic dysfunction-associated steatohepatitis (MASH), and fibrotic conditions.[3][4][5] Chitinase-IN-5 is a novel, potent, and selective small molecule inhibitor of a specific mammalian chitinase. These application notes provide a comprehensive guide for the in vivo evaluation of this compound, outlining experimental designs to assess its efficacy, pharmacokinetics, and safety in preclinical animal models.
Putative Signaling Pathway of Chitinase Inhibition
The diagram below illustrates the proposed mechanism of action for this compound. By inhibiting the target chitinase, this compound is hypothesized to modulate downstream inflammatory and fibrotic signaling pathways.
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow for In Vivo Evaluation
The following diagram outlines the key phases for the preclinical in vivo assessment of this compound.
Caption: Overall experimental workflow for this compound.
Part 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective
To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a relationship between its concentration and the inhibition of the target chitinase in vivo.[6]
Experimental Protocol
-
Animal Model: Naive, healthy male and female C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Intravenous (IV) administration (2 mg/kg)
-
Oral (PO) administration (10 mg/kg)
-
Intraperitoneal (IP) administration (10 mg/kg)
-
-
Procedure:
-
Administer this compound via the specified routes.
-
Collect blood samples at designated time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Euthanize animals at terminal time points and collect tissues of interest (e.g., lung, liver, kidney, spleen).
-
Process blood to plasma and store all samples at -80°C until analysis.
-
-
Analysis:
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Route of Administration | Value |
| Cmax (ng/mL) | IV | |
| PO | ||
| IP | ||
| Tmax (h) | PO | |
| IP | ||
| AUC (ng*h/mL) | IV | |
| PO | ||
| IP | ||
| Half-life (h) | IV | |
| PO | ||
| IP | ||
| Bioavailability (%) | PO | |
| IP |
Table 2: Pharmacodynamic Readout (Chitinase Inhibition)
| Time Point (h) | Plasma Inhibition (%) | Lung Inhibition (%) | Liver Inhibition (%) |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 |
Part 2: Toxicity Studies
Objective
To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following acute and sub-chronic administration of this compound.[9][10]
Experimental Protocol
-
Animal Model: Naive, healthy male and female Sprague-Dawley rats (8-10 weeks old).
-
Dose Escalation Study (Acute Toxicity):
-
Administer single doses of this compound (e.g., 10, 30, 100, 300, 1000 mg/kg, PO).
-
Monitor animals for clinical signs of toxicity for 14 days.
-
Perform necropsy and histopathological analysis of major organs.
-
-
Repeated Dose Study (Sub-chronic Toxicity):
-
Administer daily doses of this compound for 28 days at three dose levels (low, medium, high) based on the acute toxicity results.[9]
-
Include a vehicle control group.
-
Monitor clinical signs, body weight, and food/water intake.
-
Perform hematology, clinical chemistry, and urinalysis at the end of the study.
-
Conduct gross necropsy and histopathology of a comprehensive list of tissues.
-
Data Presentation
Table 3: Dose-Range Finding and MTD Summary
| Dose (mg/kg) | Route | Number of Animals | Clinical Observations | Body Weight Change (%) | MTD Determination |
| 10 | PO | 3M, 3F | |||
| 30 | PO | 3M, 3F | |||
| 100 | PO | 3M, 3F | |||
| 300 | PO | 3M, 3F | |||
| 1000 | PO | 3M, 3F |
Table 4: Key Findings from 28-Day Repeated Dose Toxicity Study
| Parameter | Vehicle Control | Low Dose | Medium Dose | High Dose |
| Clinical Chemistry | ||||
| ALT (U/L) | ||||
| AST (U/L) | ||||
| BUN (mg/dL) | ||||
| Creatinine (mg/dL) | ||||
| Hematology | ||||
| WBC (10^3/µL) | ||||
| RBC (10^6/µL) | ||||
| Platelets (10^3/µL) | ||||
| Histopathology | ||||
| Liver | ||||
| Kidney | ||||
| Spleen |
Part 3: Efficacy Studies in a Disease Model
Objective
To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease. For this example, a house dust mite (HDM)-induced allergic asthma model is used.[5][11]
Experimental Protocol
-
Animal Model: BALB/c mice (6-8 weeks old).
-
Induction of Allergic Airway Inflammation:
-
Sensitize mice with intraperitoneal injections of HDM extract.
-
Challenge mice with intranasal administrations of HDM extract.
-
-
Treatment Groups:
-
Vehicle control (e.g., saline or appropriate vehicle)
-
This compound (e.g., 10, 30, 100 mg/kg, administered orally once daily)[11]
-
Positive control (e.g., dexamethasone)
-
-
Procedure:
-
Initiate treatment with this compound during the challenge phase.
-
24 hours after the final challenge, perform the following assessments.
-
-
Efficacy Readouts:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Measure total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Lung Histology: Stain lung sections with H&E (for inflammation) and PAS (for mucus production).
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA or multiplex assay.
-
Serum IgE: Measure total and HDM-specific IgE levels in the serum.[5]
-
Data Presentation
Table 5: Efficacy of this compound in HDM-Induced Asthma Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) | Positive Control |
| BAL Fluid | |||||
| Total Cells (x10^5) | |||||
| Eosinophils (x10^4) | |||||
| Lung Cytokines | |||||
| IL-4 (pg/mL) | |||||
| IL-5 (pg/mL) | |||||
| IL-13 (pg/mL) | |||||
| Serum | |||||
| Total IgE (ng/mL) |
Conclusion
These application notes provide a framework for the systematic in vivo evaluation of this compound. The outlined protocols for pharmacokinetic, pharmacodynamic, toxicity, and efficacy studies will enable researchers to thoroughly characterize this novel chitinase inhibitor and assess its therapeutic potential. The data generated from these experiments will be crucial for making informed decisions regarding the further development of this compound as a clinical candidate.
References
- 1. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitinase-1 inhibition attenuates metabolic dysregulation and restores homeostasis in MASH animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chitinase-1 inhibition attenuates metabolic dysregulation and restores homeostasis in MASH animal models [frontiersin.org]
- 5. Targeting Acidic Mammalian chitinase Is Effective in Animal Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A rapid and sensitive method for screening of chitinase inhibitors using Ostazin Brilliant Red labelled chitin as a substrate for chitinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. syngeneintl.com [syngeneintl.com]
- 10. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Chitinase Inhibitors as Tools for Studying Chitin Biology
A Note on "Chitinase-IN-5": Initial searches for a compound specifically named "this compound" did not yield a recognized small molecule inhibitor of chitinase enzymes. The name may be a misnomer or refer to an internal compound designation not widely published. However, the principles of using a small molecule inhibitor to study chitinase function remain the same. This document will utilize Bisdionin C and its analogue Bisdionin F as representative, well-characterized, potent, and selective inhibitors of Family 18 (GH18) chitinases to illustrate these applications and protocols. These compounds serve as excellent tools for researchers, scientists, and drug development professionals.
Application Note: Bisdionin C/F as a Probe for Chitinase Function
Introduction:
Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a vital structural component of fungal cell walls and the exoskeletons of arthropods.[1] Chitinases (EC 3.2.1.14) are glycosyl hydrolase enzymes that degrade chitin and are crucial for morphogenesis, nutrition, and host defense in a variety of organisms.[1][2] The study of chitinase function is critical for understanding fungal pathogenesis, insect development, and certain human inflammatory diseases like asthma, where acidic mammalian chitinase (AMCase) is implicated.[2][3]
Bisdionin C is a rationally designed, potent, submicromolar inhibitor of GH18 chitinases.[1][4][5] Its analogue, Bisdionin F, was subsequently developed as a more selective inhibitor for human AMCase.[3] These small molecules act as competitive inhibitors, binding to the active site of the enzyme and preventing the hydrolysis of chitin.[1][3] Their cell-permeable nature and selectivity make them valuable chemical probes to dissect the physiological and pathological roles of specific chitinases in cellular and in vivo models.
Mechanism of Action:
Bisdionin C was designed based on the structure of the chitinase active site. A crystal structure of a chitinase-Bisdionin C complex reveals that the two aromatic systems of the inhibitor interact with conserved tryptophan residues within the enzyme's active site cleft.[1][4] This binding mode mimics the interaction of the natural chitin substrate, effectively blocking its access and hydrolysis. The specificity of Bisdionin C for bacterial-type over plant-type GH18 chitinases allows for its use in distinguishing the roles of these enzyme subclasses.[4]
Applications:
-
Dissecting Fungal Pathogenesis: By inhibiting chitinases involved in cell wall remodeling and separation, Bisdionin C can be used to study their role in fungal growth, morphology, and virulence.[1]
-
Investigating Allergic Inflammation: Bisdionin F's selectivity for AMCase makes it a powerful tool to explore the role of this specific chitinase in the pathophysiology of asthma and other allergic diseases.[3] Studies have shown it can attenuate lung chitinase activity and reduce inflammatory cell influx in murine models.
-
Drug Development Lead: The chemical scaffold of the bisdionins presents an attractive starting point for the development of novel therapeutics targeting chitinase-dependent pathologies, from fungal infections to inflammatory conditions.[2][4]
-
Elucidating Enzyme Structure and Function: As well-characterized inhibitors, the bisdionins can be used in structural biology (e.g., co-crystallization) and kinetic studies to further understand the catalytic mechanisms of GH18 chitinases.[1]
Quantitative Data: Inhibitory Activity of Bisdionin C and F
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for Bisdionin C and F against various chitinases, demonstrating their potency and selectivity.
| Compound | Target Enzyme | Organism | IC50 (µM) | Ki (µM) | Reference |
| Bisdionin C | ChiB1 (AfChiB1) | Aspergillus fumigatus | 0.2 | - | [5][6] |
| Human Chitotriosidase (HCHT) | Homo sapiens | 8.3 | - | [5][6] | |
| Acidic Mammalian Chitinase (AMCase) | Homo sapiens | 3.4 | - | [5][6] | |
| Bisdionin F | Human AMCase (hAMCase) | Homo sapiens | 0.92 | 0.42 | |
| Murine AMCase (mAMCase) | Mus musculus | 2.2 | - | ||
| Human Chitotriosidase (hCHIT1) | Homo sapiens | >20 (20-fold selectivity for hAMCase) | - |
Experimental Protocols
Protocol 1: In Vitro Fluorometric Chitinase Inhibition Assay
This protocol details a method to determine the inhibitory activity of a compound like Bisdionin F against a specific chitinase, such as human AMCase, using a fluorogenic substrate.
Materials:
-
Recombinant human AMCase
-
Bisdionin F or other test inhibitor
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5
-
Substrate: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (4MU-NAG3)
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.5
-
DMSO (for dissolving inhibitor)
-
96-well black, flat-bottom microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of Bisdionin F in DMSO (e.g., 10 mM). Create a serial dilution series in DMSO to test a range of concentrations (e.g., from 100 µM to 1 nM final assay concentration).
-
Enzyme Preparation: Dilute the recombinant human AMCase in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the incubation period.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
50 µL of Assay Buffer
-
1 µL of inhibitor dilution in DMSO (or DMSO alone for control wells)
-
25 µL of diluted AMCase enzyme solution
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the 4MU-NAG3 substrate solution (prepared in Assay Buffer) to each well to initiate the reaction. The final substrate concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibition.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. Protect the plate from light.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well. The basic pH of the stop solution enhances the fluorescence of the liberated 4-methylumbelliferone (4MU).
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation at 360 nm and emission at 450 nm.
-
Data Analysis:
-
Subtract the background fluorescence from a "no enzyme" control well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "DMSO only" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[7]
-
Visualizations
Signaling and Pathological Role of AMCase
Caption: Role of AMCase in allergic inflammation and its inhibition.
Experimental Workflow for Chitinase Inhibitor Screening
Caption: Workflow for determining the IC50 of a chitinase inhibitor.
Logical Relationship: Competitive Inhibition Mechanism
Caption: Competitive inhibition of a chitinase by an inhibitor.
References
- 1. Bisdionin C—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bisdionin C - Immunomart [immunomart.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Chitinase-IN-5 Delivery in Plant-Based Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, "Chitinase-IN-5" is not a widely documented compound in publicly available scientific literature. For the purpose of these application notes, This compound is treated as a hypothetical small molecule inhibitor of plant chitinases. The following protocols are based on established methods for the delivery of small molecules to plants and should be adapted and optimized for any specific small molecule of interest.
Introduction to this compound
This compound is a conceptual small molecule designed to inhibit the activity of chitinases, a family of pathogenesis-related (PR) proteins in plants.[1] Plant chitinases play a crucial role in the plant's innate immune system by degrading chitin, a primary component of fungal cell walls.[2][3][4] By inhibiting these enzymes, this compound can be a valuable tool for:
-
Studying the role of chitinase activity in plant defense responses.
-
Investigating the downstream effects of chitinase inhibition on plant signaling pathways.
-
Potentially modulating plant susceptibility to fungal pathogens in a controlled manner for research purposes.
This document provides detailed protocols for the application of this compound to plants using various delivery methods and outlines the expected outcomes and data analysis techniques.
Chitin-Triggered Immunity Signaling Pathway
The degradation of fungal cell walls by plant chitinases releases chitin fragments (chitooligosaccharides), which are recognized by plant cell surface receptors. This recognition event initiates a signaling cascade, leading to the activation of defense responses. This compound is hypothesized to interfere with this pathway by preventing the enzymatic activity of chitinases.
Caption: Simplified chitin-triggered immunity pathway and the inhibitory point of this compound.
Experimental Protocols
The choice of delivery method depends on the experimental goals, the plant species, and the desired localization of the inhibitor. Below are protocols for three common delivery methods.
Foliar Spray Application
This method is suitable for rapid, systemic, or leaf-specific application. It is less labor-intensive for treating a large number of plants.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Surfactant/wetting agent (e.g., Silwet L-77, Tween-20)
-
Pressurized spray bottle capable of producing a fine mist[5][7]
-
pH meter and adjustment solutions (e.g., 1M KOH, 1M HCl)
Protocol:
-
Solution Preparation:
-
Prepare the desired volume of spray solution. For a final concentration of 100 µM this compound, dilute the 10 mM stock solution 1:100 in purified water.
-
Add a surfactant to the solution. A typical starting concentration for Silwet L-77 is 0.01-0.05% (v/v). This improves leaf surface coverage.[5]
-
Adjust the pH of the final solution to between 6.0 and 7.0 for optimal stomatal absorption.[5][6]
-
Prepare a mock control solution containing the same concentration of DMSO and surfactant in water.
-
-
Application:
-
It is best to spray at the beginning or end of the light cycle when temperatures are below 27°C (80°F) to ensure stomata are open.[5][6][7]
-
Spray the solution as a fine mist, ensuring even coverage of both the top (adaxial) and underside (abaxial) of the leaves, as most stomata are on the underside.[5][6][7]
-
Spray until the leaves are thoroughly wetted but just before the point of runoff.[8]
-
For initial testing, it is advisable to treat a small number of plants first and observe for any signs of phytotoxicity for 24-48 hours.[5]
-
-
Post-Application:
-
If spraying is done indoors, turn off grow lights for 2-3 hours after application to prevent leaf burn.[5]
-
Maintain a humid environment (55-70% humidity) to maximize absorption.[5][6]
-
Proceed with experimental assays (e.g., pathogen inoculation, tissue collection) after a suitable incubation period (e.g., 6-24 hours), which should be empirically determined.
-
Root Drench Application
This method is ideal for systemic uptake and for studying the effects of the inhibitor on root biology or root-borne pathogens.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liquid growth medium (e.g., Hoagland solution, Murashige and Skoog medium) or purified water.
-
Pots or hydroponic system with established plants.
Protocol:
-
Solution Preparation:
-
Dilute the this compound stock solution to the desired final concentration (e.g., 10-50 µM) in the liquid growth medium or water.
-
Prepare a mock control solution with the same concentration of DMSO.
-
The total volume will depend on the pot size and the number of plants. Aim for a volume that will thoroughly saturate the root zone.
-
-
Application:
-
For soil-grown plants, apply the solution directly to the soil surface, ensuring even distribution.
-
For hydroponic systems, add the solution to the nutrient reservoir to achieve the final desired concentration.
-
Apply the solution to plants that are not overly saturated with water to facilitate better uptake.
-
-
Post-Application:
-
Allow sufficient time for uptake through the roots, which can range from 24 to 72 hours.
-
Monitor plants for any signs of stress or phytotoxicity.
-
After the incubation period, proceed with experimental treatments and tissue collection.
-
Vacuum Infiltration
This method ensures a rapid and uniform delivery of the inhibitor into the intercellular spaces of the leaves.[9][10] It is particularly useful for achieving high intracellular concentrations quickly.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Infiltration buffer (e.g., 10 mM MES, pH 5.7, 10 mM MgCl₂, 150 µM acetosyringone - though acetosyringone is for Agrobacterium, a simple buffer is often sufficient for small molecules). A simplified buffer of water with 0.01% Silwet L-77 can also be effective.
-
Vacuum chamber and pump.
-
Beaker large enough to submerge the aerial parts of the plant.
Protocol:
-
Solution Preparation:
-
Prepare the infiltration solution by diluting this compound to the desired final concentration (e.g., 50-100 µM) in the infiltration buffer.
-
Prepare a mock control solution with the same concentration of DMSO.
-
-
Infiltration Procedure:
-
Place the infiltration solution in a beaker inside the vacuum chamber.
-
Invert a potted plant so that its aerial parts (leaves and stem) are fully submerged in the solution.[10][11]
-
Apply a vacuum (e.g., 400-600 mmHg or ~17-20 inches of Hg) for 2-5 minutes.[10][11] This forces air out of the intercellular spaces in the leaves.
-
Quickly release the vacuum. The pressure difference will cause the infiltration solution to be drawn into the leaf tissue.[9][10] A successful infiltration is indicated by a darker, water-soaked appearance of the leaves.
-
Remove the plant, drain excess liquid, and place it upright in a tray.
-
-
Post-Infiltration:
-
Cover the plant with a plastic dome or wrap for 24 hours to maintain high humidity and aid recovery.[11]
-
Return the plant to its normal growth conditions.
-
The optimal time for subsequent experimental treatments should be determined, typically between 12 and 48 hours post-infiltration.
-
Quantitative Data and Comparison
The following tables present hypothetical data to illustrate the kind of results that could be obtained from these experiments.
Table 1: Example Dose-Response of this compound on Fungal Growth Inhibition (Assumes subsequent inoculation with a fungal pathogen)
| Delivery Method | This compound Conc. (µM) | Lesion Diameter (mm) ± SD | % Inhibition |
| Mock Control | 0 | 10.2 ± 1.1 | 0% |
| Foliar Spray | 50 | 8.1 ± 0.9 | 20.6% |
| 100 | 6.5 ± 0.7 | 36.3% | |
| 200 | 4.3 ± 0.5 | 57.8% | |
| Root Drench | 10 | 9.5 ± 1.0 | 6.9% |
| 25 | 7.9 ± 0.8 | 22.5% | |
| 50 | 6.2 ± 0.6 | 39.2% |
Table 2: Comparison of Delivery Methods for Systemic Uptake (Measured by LC-MS quantification of this compound in distal, untreated leaves 24h post-application)
| Delivery Method (Applied to lower leaves/roots) | Applied Conc. (µM) | Conc. in Upper Leaves (ng/g fresh weight) ± SD |
| Mock Control | 0 | Not Detected |
| Foliar Spray | 100 | 45.3 ± 5.1 |
| Root Drench | 50 | 120.8 ± 10.2 |
| Vacuum Infiltration (of whole plant) | 100 | 250.5 ± 15.7 |
Experimental and Logical Workflows
General Experimental Workflow
The following diagram outlines a typical workflow for a study involving this compound.
Caption: A generalized workflow for plant studies using this compound.
Logic for Choosing a Delivery Method
The selection of an appropriate delivery method is critical for the success of the experiment.
Caption: A decision-making diagram for selecting a this compound delivery method.
References
- 1. researchgate.net [researchgate.net]
- 2. Chitinases—Potential Candidates for Enhanced Plant Resistance towards Fungal Pathogens | MDPI [mdpi.com]
- 3. Frontiers | Plant root associated chitinases: structures and functions [frontiersin.org]
- 4. Plant root associated chitinases: structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waytogrow.net [waytogrow.net]
- 6. gchydro.com [gchydro.com]
- 7. Foliar sprays for treatment and prevention | CANNA Gardening USA [cannagardening.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Agroinfiltration - Wikipedia [en.wikipedia.org]
- 10. scialert.net [scialert.net]
- 11. prl.natsci.msu.edu [prl.natsci.msu.edu]
Application Notes and Protocols: Utilizing Chitinase Inhibitors to Investigate Fungal Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall, providing rigidity and protection.[1][2][3] Chitinases are enzymes that hydrolyze chitin and are essential for fungal growth, morphogenesis, and cell division through their role in cell wall remodeling.[1][4][5] Consequently, the inhibition of fungal chitinases presents a promising strategy for the development of novel antifungal therapies.[4][5][6] These inhibitors are also invaluable molecular probes for elucidating the complex processes of fungal pathogenesis. This document provides detailed application notes and protocols for utilizing a representative chitinase inhibitor, referred to here as Chitinase-IN-5, to study its effects on fungal growth, morphology, and the integrity of the fungal cell wall.
Scientific Background
Fungi possess multiple chitinases, often categorized into different classes, which are active at various stages of the fungal life cycle.[7] These enzymes are involved in processes such as hyphal growth, branching, and cell separation.[1] By targeting these enzymes, chitinase inhibitors can disrupt the normal dynamics of the fungal cell wall, leading to growth arrest and morphological abnormalities.[8] This makes them powerful tools for studying the fundamental biology of fungi and for identifying potential drug targets.
Application 1: In Vitro Characterization of this compound
Objective
To determine the inhibitory activity and kinetics of this compound against a purified fungal chitinase.
Experimental Protocol: Chitinase Inhibition Assay
-
Preparation of Reagents:
-
Purified fungal chitinase (e.g., from Aspergillus fumigatus or Candida albicans).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0).[9]
-
Substrate: Colloidal chitin or a fluorogenic substrate like 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-(GlcNAc)2).[10]
-
Stop solution (if using a colorimetric or fluorometric assay).
-
-
Assay Procedure (using a fluorogenic substrate):
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution.
-
Add 40 µL of the purified chitinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes.[10]
-
Stop the reaction by adding 100 µL of the stop solution (e.g., 0.5 M sodium carbonate).
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for 4-MU).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation
| Inhibitor Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | 8.2 ± 1.5 |
| 1 | 45.7 ± 3.2 |
| 10 | 89.1 ± 2.1 |
| 100 | 98.5 ± 0.8 |
| IC50 | 1.2 µM |
Application 2: Assessing the Antifungal Activity of this compound
Objective
To evaluate the effect of this compound on the growth of a pathogenic fungus in liquid culture.
Experimental Protocol: Fungal Growth Inhibition Assay
-
Preparation of Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus).
-
Appropriate liquid growth medium (e.g., RPMI-1640).
-
This compound stock solution.
-
96-well microtiter plates.
-
-
Assay Procedure:
-
Prepare a fungal inoculum and adjust the concentration to a standard density (e.g., 1 x 10^5 cells/mL).
-
Prepare serial dilutions of this compound in the growth medium.
-
Add 100 µL of the fungal inoculum to each well of the 96-well plate.
-
Add 100 µL of the serially diluted this compound to the corresponding wells.
-
Include positive (fungus with no inhibitor) and negative (medium only) controls.
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 37°C) for 24-48 hours.
-
Determine fungal growth by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration of this compound relative to the positive control.
-
Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the inhibitor that prevents visible growth.
-
Data Presentation
| This compound (µg/mL) | % Growth Inhibition (Mean ± SD) |
| 1 | 12.5 ± 2.8 |
| 5 | 55.1 ± 4.5 |
| 10 | 92.3 ± 3.1 |
| 20 | 99.8 ± 0.5 |
| MIC | 10 µg/mL |
Application 3: Microscopic Analysis of Fungal Morphology
Objective
To observe the morphological changes in a pathogenic fungus upon treatment with this compound.
Experimental Protocol: Fungal Staining and Microscopy
-
Fungal Culture and Treatment:
-
Grow the fungus (e.g., a filamentous fungus like Aspergillus fumigatus) on a glass slide coated with a thin layer of agar medium.
-
Treat the growing fungus with this compound at a concentration close to its MIC.
-
Incubate under conditions that promote growth.
-
-
Staining:
-
After a suitable incubation period, stain the fungal hyphae with a fluorescent dye that binds to chitin, such as Calcofluor White.
-
Gently wash the slide to remove excess stain.
-
-
Microscopy:
-
Observe the fungal morphology using a fluorescence microscope.
-
Capture images of both treated and untreated (control) fungi.
-
Look for abnormalities in the treated fungi, such as hyphal swelling, abnormal branching, or cell lysis.
-
Visualizations
Caption: Action of chitinase on the fungal cell wall.
Caption: Workflow for screening and characterizing chitinase inhibitors.
Caption: Signaling pathway disruption by a chitinase inhibitor.
Conclusion
The study of chitinase inhibitors like this compound provides a robust framework for understanding the critical role of chitin metabolism in fungal pathogenesis. The protocols and applications outlined in this document offer a systematic approach to characterizing the biochemical and cellular effects of such inhibitors. This knowledge is not only fundamental to advancing our understanding of mycology but is also instrumental in the development of new and effective antifungal therapies.
References
- 1. Natural product-guided discovery of a fungal chitinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal chitinases: diversity, mechanistic properties and biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chitinase - Wikipedia [en.wikipedia.org]
- 8. Chitin, Chitinase Responses, and Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A broad pH range and processive chitinase from a metagenome library - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Fluorometric Assay for Screening Analogs of a Novel Chitinase Inhibitor
Introduction
Human chitinases, particularly chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), are members of the glycosyl hydrolase family 18 and are implicated in the pathophysiology of various inflammatory and fibrotic diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Gaucher's disease.[1][2] These enzymes hydrolyze chitin, a polymer of N-acetylglucosamine, but their roles in disease extend to modulating immune responses and tissue remodeling, making them attractive therapeutic targets.[1][3] The inhibition of CHIT1 and AMCase is a promising strategy for the development of novel therapeutics for these conditions.[4]
This application note describes a robust and sensitive fluorometric assay for the high-throughput screening (HTS) of analogs of a lead compound, here designated "Chitinase-IN-5," against human chitotriosidase (CHIT1). The assay is based on the enzymatic cleavage of the fluorogenic substrate 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose (4-MU-chitotrioside).[5][6] Upon cleavage by CHIT1, the highly fluorescent 4-methylumbelliferone (4-MU) is released, which can be quantified to determine enzyme activity. This method is readily adaptable for HTS campaigns to determine the structure-activity relationship (SAR) of this compound analogs and identify potent and selective inhibitors.
Assay Principle
The screening assay quantifies the enzymatic activity of CHIT1 by measuring the fluorescence generated from the hydrolysis of a synthetic substrate. The enzyme cleaves the non-fluorescent 4-MU-chitotrioside, releasing the fluorescent product 4-methylumbelliferone (4-MU). The rate of fluorescence increase is directly proportional to the chitinase activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a lower fluorescent signal. The potency of inhibitor analogs is determined by measuring the concentration-dependent inhibition and calculating the half-maximal inhibitory concentration (IC50).
Materials and Reagents
-
Enzyme: Recombinant Human Chitotriosidase (CHIT1)
-
Substrate: 4-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose (4-MU-chitotrioside)
-
Buffer: CHIT1 Assay Buffer (e.g., 50 mM sodium phosphate, pH 5.2)
-
Inhibitor: this compound and its analogs
-
Standard: 4-Methylumbelliferone (4-MU)
-
Control Inhibitor: Bisdionin F (or other known chitinase inhibitor)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Plates: 96-well, black, flat-bottom plates
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~320-360 nm and emission at ~445-455 nm.[5]
Experimental Protocols
Protocol 1: Preparation of Reagents
-
CHIT1 Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 5.2. Store at 4°C.
-
Recombinant CHIT1 Enzyme: Reconstitute lyophilized human CHIT1 in CHIT1 Assay Buffer to a stock concentration of 1 µg/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[7] On the day of the assay, dilute the enzyme stock to the desired working concentration (e.g., 2-5 ng/well) in ice-cold CHIT1 Assay Buffer.
-
4-MU-chitotrioside Substrate: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C.[8] On the day of the assay, dilute the stock solution to a working concentration of 100 µM in CHIT1 Assay Buffer.
-
4-MU Standard: Prepare a 5 mM stock solution of 4-Methylumbelliferone in DMSO. Store at -20°C. For the standard curve, create serial dilutions from 10 µM down to 0 µM in CHIT1 Assay Buffer.
-
Compound Plates: Prepare stock solutions of this compound and its analogs in 100% DMSO at a concentration of 10 mM. Create a serial dilution plate (typically 11 points, 1:3 dilution) in DMSO. From this, prepare intermediate compound plates by diluting the DMSO stocks into CHIT1 Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
Protocol 2: High-Throughput Screening of this compound Analogs
-
Dispense Compounds: Add 2 µL of the serially diluted compounds (from the intermediate plate) to the wells of a 96-well black assay plate. For control wells, add 2 µL of buffer with the corresponding DMSO concentration.
-
Test wells: Compound dilutions
-
Positive control (no inhibition): Buffer + DMSO
-
Negative control (full inhibition): Known potent inhibitor (e.g., Bisdionin F)
-
-
Add Enzyme: Add 48 µL of the diluted CHIT1 enzyme solution to each well of the plate.
-
Pre-incubation: Mix the plate on a shaker for 1 minute and then pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add 50 µL of the diluted 4-MU-chitotrioside substrate solution to all wells to start the reaction. The total reaction volume is 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex/Em = 320/445 nm) every minute for 20-30 minutes.[9]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by setting the average rate of the positive control wells to 100% activity and the negative control wells to 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each this compound analog.
-
Data Presentation
The inhibitory activities of this compound and its analogs against CHIT1 are summarized below. The data represents a hypothetical screening campaign to illustrate the utility of the described assay.
| Compound ID | R1 Group | R2 Group | IC50 (nM) |
| This compound | -H | -Cl | 150 |
| Analog A-1 | -CH3 | -Cl | 85 |
| Analog A-2 | -F | -Cl | 120 |
| Analog A-3 | -OCH3 | -Cl | 350 |
| Analog B-1 | -H | -F | 210 |
| Analog B-2 | -H | -Br | 180 |
| Analog B-3 | -H | -CH3 | 500 |
| Analog C-1 | -CH3 | -F | 95 |
Table 1: Inhibitory potency (IC50) of a hypothetical series of this compound analogs against human CHIT1. Modifications at the R1 and R2 positions show a clear structure-activity relationship, with small alkyl groups at R1 (Analog A-1) enhancing potency, while bulky or electron-donating groups decrease it (Analog A-3).
Visualizations
Chitinase Signaling in Inflammation
Caption: Inflammatory pathway involving human chitinases CHIT1 and AMCase.
Experimental Workflow for Screening this compound Analogs
Caption: High-throughput screening workflow for this compound analogs.
Conclusion
The described fluorometric assay provides a sensitive, reliable, and high-throughput compatible method for screening small molecule inhibitors of human chitotriosidase. This protocol can be effectively used to characterize the structure-activity relationship of analogs of lead compounds like "this compound," facilitating the identification of potent drug candidates for inflammatory and fibrotic diseases. The assay is straightforward to implement and can be adapted for other chitinases, such as AMCase, by using appropriate assay buffers and conditions.[10][11]
References
- 1. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinases and chitinase-like proteins as biomarkers in neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Chitinases and Chitinase-Like Proteins as Indicators for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. abcam.com [abcam.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Acidic Mammalian Chitinase Activity Kit (Fluorometric) (ab273291) | Abcam [abcam.com]
Application Notes and Protocols: Chitinase-IN-5 in Combination with Other Antifungal Compounds
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Chitinase-IN-5
Chitin, a polymer of β-(1,4)-N-acetyl-D-glucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress.[1][2][3] Unlike fungal cells, human cells lack chitin, making it an attractive target for novel antifungal therapies.[1] Chitinases are enzymes that catalyze the hydrolysis of chitin, and their inhibition can disrupt fungal cell wall integrity, leading to growth inhibition and cell death.[2][4] this compound is an investigational inhibitor of fungal chitinases, designed to interfere with cell wall remodeling and morphogenesis.[3]
Rationale for Combination Therapy
The development of antifungal drug resistance and the toxicity of some existing antifungal agents necessitate new therapeutic strategies.[5] Combining this compound with other antifungal compounds offers a promising approach to enhance therapeutic efficacy, reduce the required dosages of individual drugs, and potentially overcome resistance mechanisms.[5][6] The disruption of the chitin layer by this compound can weaken the fungal cell wall, potentially increasing the penetration and efficacy of other antifungal drugs that target different cellular components.[7]
Mechanisms of Synergistic Action
The synergistic interaction between this compound and other antifungal agents is predicated on a multi-target approach to disrupting fungal cell viability.[5] For instance, when combined with azoles (e.g., fluconazole), which inhibit ergosterol synthesis in the fungal cell membrane, this compound's disruption of the cell wall can lead to increased membrane stress and enhanced drug uptake. Similarly, combination with polyenes (e.g., Amphotericin B), which bind to ergosterol and form pores in the cell membrane, may result in a more rapid and potent fungicidal effect due to the compromised cell wall.[6] This dual assault on both the cell wall and cell membrane can lead to a synergistic antifungal effect.[7]
Quantitative Data Summary
The synergistic potential of this compound in combination with other antifungals is typically evaluated using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI).[8][9][10]
Table 1: Example Checkerboard Assay Results for this compound in Combination with Fluconazole against Candida albicans
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| This compound | 16 | 2 | 0.125 | 0.375 | Synergy[8][11] |
| Fluconazole | 8 | 2 | 0.250 |
Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[8][11][12] |
| > 0.5 to ≤ 1.0 | Additive[11] |
| > 1.0 to < 4.0 | Indifference[8][11] |
| ≥ 4.0 | Antagonism[8][10] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Antifungal Synergy
This protocol outlines the checkerboard microdilution method to assess the in vitro interaction between this compound and another antifungal compound.[8][13][14]
Materials:
-
This compound
-
Partner antifungal compound (e.g., Fluconazole)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Prepare a fungal suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.[13]
-
Drug Dilution:
-
Prepare stock solutions of this compound and the partner antifungal in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of this compound along the rows (e.g., from top to bottom) in RPMI-1640 medium.
-
Similarly, perform serial two-fold dilutions of the partner antifungal along the columns (e.g., from left to right) in RPMI-1640 medium. The final volume in each well containing the drug dilutions should be 50 µL.[13][15]
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.
-
Controls:
-
Growth Control: Wells containing only the fungal inoculum and RPMI-1640 medium.
-
Sterility Control: Wells containing only RPMI-1640 medium.
-
Single Drug Controls: Rows and columns with only one of the drugs and the fungal inoculum.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[9][15]
-
Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition compared to the growth control), which can be assessed visually or by reading the optical density at a specific wavelength (e.g., 450 nm).[9][13]
-
Calculating the FICI:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[5]
-
-
Calculate the FICI by summing the individual FIC values:
-
FICI = FIC of Drug A + FIC of Drug B[5]
-
-
Interpret the FICI value according to Table 2.
-
Visualizations
Caption: Experimental workflow for the checkerboard assay.
Caption: Mechanism of synergistic action on the fungal cell.
Caption: Simplified cell wall stress response pathway.
References
- 1. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of the Antifungal Activity of Chitinase by Palmitoylation and the Synergy of Palmitoylated Chitinase with Amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic interactions between chitinase ChiCW and fungicides against plant fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.2.5. Evaluation of synergistic interactions using a checkerboard assay [bio-protocol.org]
- 9. Checkerboard array synergy testing. [bio-protocol.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. 4.6. Fluconazole Synergy Test—Checkerboard Method [bio-protocol.org]
- 15. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
How to improve the solubility of Chitinase-IN-5 for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Chitinase-IN-5 in their experiments.
Troubleshooting Guide
Low solubility of small molecule inhibitors like this compound is a common challenge. The following guide provides a systematic approach to identify and resolve solubility issues.
Problem: this compound precipitates out of solution upon dilution in aqueous buffer or cell culture medium.
This is a frequent issue with hydrophobic compounds initially dissolved in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO).[1][2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Step-by-Step Solutions:
-
Verify DMSO Quality and Concentration:
-
Rationale: DMSO is hygroscopic and can absorb moisture, which can reduce its solvating power for hydrophobic compounds.[3] The final concentration of DMSO in your aqueous solution should also be kept low (typically <0.5%) to avoid cellular toxicity and compound precipitation.[3]
-
Action:
-
Use fresh, anhydrous DMSO.
-
Calculate the final DMSO concentration in your assay. If it is high, consider preparing a more concentrated stock of this compound in DMSO to reduce the volume added to the aqueous solution.
-
-
-
Optimize Serial Dilution Strategy:
-
Rationale: Directly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.[4]
-
Action: Perform serial dilutions of the this compound stock solution in pure DMSO first to lower the concentration. Then, add the final diluted DMSO stock to your aqueous buffer.
-
-
Consider Alternative Solvents and Co-solvents:
-
Rationale: If DMSO is not a suitable solvent, other organic solvents or the addition of co-solvents may improve solubility.
-
Action:
-
-
Employ Physical Dissolution Aids:
-
Assess Final Working Concentration:
-
Rationale: It's possible that the desired working concentration of this compound is above its solubility limit in the chosen aqueous buffer.
-
Action: Determine the maximum soluble concentration of this compound in your final assay buffer by preparing a dilution series and observing for precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: While specific data for this compound is not publicly available, for many small molecule inhibitors, high-purity, anhydrous DMSO is the recommended initial solvent.[3] Always refer to the manufacturer's product data sheet if available.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve a known weight of this compound in a specific volume of the chosen solvent (e.g., DMSO) to achieve a desired molar concentration. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to your experimental system.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
A3: This is a common issue. To prevent precipitation, you can try the following:
-
Perform serial dilutions of your DMSO stock in DMSO first before adding it to the culture medium.
-
Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.1% to 0.5%, to avoid both compound precipitation and cell toxicity.
-
Consider using a co-solvent in your culture medium if compatible with your cells.
Q4: Can I use sonication or heat to dissolve this compound?
A4: Yes, sonication in a water bath can help dissolve the compound.[3][4] Gentle heating (e.g., to 37°C) can also be used, but avoid excessive heat as it may degrade the compound.[3]
Q5: How should I store the this compound stock solution?
A5: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Refer to the manufacturer's instructions for specific storage recommendations.
Data Presentation
The following tables provide examples of how to present solubility data for small molecule inhibitors. Since specific data for this compound is not available, these tables are for illustrative purposes.
Table 1: Solubility of a Hypothetical Inhibitor in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | >50 | >100 |
| Ethanol | 10 | 20 |
| Water | <0.1 | <0.2 |
Table 2: Recommended Maximum Working Concentrations in Different Assay Buffers
| Assay Buffer | Maximum Recommended Concentration (µM) | Final DMSO Concentration (%) |
| PBS (pH 7.4) | 10 | 0.1 |
| RPMI + 10% FBS | 25 | 0.25 |
| Lysis Buffer | 50 | 0.5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L))
-
Weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in separate tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions by Serial Dilution
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Aqueous assay buffer
-
Microcentrifuge tubes
-
-
Procedure:
-
Perform an initial dilution of the 10 mM stock solution in DMSO. For example, to make a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of DMSO.
-
Continue making serial dilutions in DMSO to achieve a range of concentrations (e.g., 100 µM, 10 µM, 1 µM).
-
To prepare the final working solution, add a small volume of the diluted DMSO stock to the aqueous assay buffer. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM DMSO stock to 999 µL of assay buffer.
-
Signaling Pathway
While the specific signaling pathway targeted by this compound is not defined, many small molecule inhibitors target protein kinases. The following diagram illustrates a generic kinase signaling cascade that could be modulated by such an inhibitor.
References
Technical Support Center: Overcoming Resistance to Chitinase-IN-5 in Fungal Strains
Disclaimer: Information regarding a specific molecule designated "Chitinase-IN-5" is not publicly available. This technical support center is constructed based on established principles of fungal resistance to chitinase inhibitors and serves as a comprehensive guide for researchers working with hypothetical or novel chitinase inhibitors.
This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist researchers, scientists, and drug development professionals in addressing challenges related to fungal resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is designed as a competitive inhibitor of fungal chitinases. These enzymes are crucial for the breakdown and remodeling of chitin, a vital component of the fungal cell wall.[1][2] By blocking the active site of chitinases, this compound disrupts cell wall integrity, leading to fungal growth inhibition.[3]
Q2: My fungal strain, initially susceptible to this compound, is now showing resistance. What are the likely resistance mechanisms? A2: Fungi can develop resistance to chitinase inhibitors through several mechanisms:
-
Target Alteration: Mutations in the gene encoding the target chitinase can change the enzyme's structure, reducing the binding affinity of this compound.
-
Increased Drug Efflux: Fungal cells may upregulate the expression of efflux pumps, which are membrane proteins that actively transport the inhibitor out of the cell.
-
Compensatory Pathways: The fungus might increase the production of chitin or activate alternative cell wall maintenance pathways to compensate for the inhibition of chitinases.[4]
-
Inhibitor Sequestration or Degradation: The fungus could produce molecules that bind to and sequester the inhibitor, or enzymes that degrade or inactivate it.
-
Chitin Masking: Fungi can modify their cell wall structure to mask chitin with other polymers like α-1,3-glucan, preventing access by the inhibitor.[5][6]
-
Conversion of Chitin to Chitosan: Some fungi can deacetylate chitin into chitosan, which is not a substrate for many chitinases, thus evading the inhibitor's effects.[5][7]
Q3: How can I definitively confirm that my fungal strain has developed resistance? A3: The most direct method is to perform a Minimum Inhibitory Concentration (MIC) assay. A significant increase in the MIC value of this compound for your current strain compared to the original, susceptible strain is a clear indicator of acquired resistance. A detailed protocol for this assay is provided below.
Q4: Is it possible to overcome resistance by combining this compound with other antifungal agents? A4: Yes, combination therapy is a promising strategy. Using this compound in conjunction with other antifungal drugs that have different mechanisms of action can create a synergistic effect. For example, combining it with echinocandins (which inhibit β-glucan synthesis) or azoles (which disrupt the cell membrane) could be more effective than using a single agent.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Variable and inconsistent MIC results. | Inoculum density is not standardized; improper preparation of inhibitor dilutions; contamination of cultures. | Ensure a consistent and standardized inoculum preparation for each experiment. Always use freshly prepared and accurate serial dilutions of this compound. Regularly check cultures for any signs of contamination. |
| This compound appears to have diminished or no activity. | The inhibitor has degraded due to improper storage; stock solutions are too old. | Always store this compound according to the manufacturer's specifications (typically at -20°C or below). Prepare fresh stock solutions at regular intervals to ensure potency. |
| Fungal growth persists even at very high concentrations of the inhibitor. | The fungal strain possesses high intrinsic resistance or has acquired a potent resistance mechanism. | Verify the identity and purity of your fungal strain. Quantify the level of resistance using an MIC assay. Proceed with investigations into the specific mechanism of resistance using the protocols outlined below. |
| This compound is difficult to dissolve in the experimental medium. | The inhibitor has low aqueous solubility. | Refer to the product datasheet for recommended solvents. It may be necessary to first dissolve the compound in a small volume of an organic solvent such as DMSO, and then dilute it to the final concentration in the culture medium. |
Quantitative Data Summaries
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Susceptible and Resistant Fungal Strains
| Fungal Strain | MIC (µg/mL) of this compound | Fold Increase in MIC |
| Candida albicans (Susceptible) | 4 | - |
| Candida albicans (Resistant) | 128 | 32 |
| Aspergillus fumigatus (Susceptible) | 1 | - |
| Aspergillus fumigatus (Resistant) | 64 | 64 |
Table 2: Impact of this compound on the Expression of a Key Chitinase Gene
| Fungal Strain | Treatment Condition | Relative Fold Change in Chitinase Gene Expression |
| Candida albicans (Susceptible) | Control (No Inhibitor) | 1.0 |
| This compound (4 µg/mL) | 0.3 | |
| Candida albicans (Resistant) | Control (No Inhibitor) | 1.0 |
| This compound (128 µg/mL) | 5.8 |
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.
Materials:
-
This compound stock solution
-
Actively growing fungal culture
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader (optional, for quantitative measurement)
Procedure:
-
In a 96-well plate, prepare a two-fold serial dilution of this compound in the growth medium. The final volume in each well should be 100 µL.
-
Prepare a standardized fungal inoculum suspension (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Add 100 µL of the fungal inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control well (fungal inoculum in medium without the inhibitor) and a negative control well (medium only).
-
Incubate the plate at the optimal temperature for the specific fungus (e.g., 35-37°C) for 24 to 48 hours.
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible turbidity or growth is observed.
Protocol 2: Fungal Chitinase Activity Assay
Objective: To measure the chitinase activity in fungal cell extracts.
Materials:
Procedure:
-
Prepare colloidal chitin from commercially available chitin flakes.
-
Harvest fungal cells grown in the presence and absence of this compound and prepare cell lysates.
-
In a reaction tube, combine 300 µL of a 1% colloidal chitin solution with 1 mL of the fungal lysate.[8]
-
Incubate the mixture at 40°C for 30 minutes.[8]
-
Terminate the enzymatic reaction by adding 600 µL of the DNS reagent.[8]
-
Boil the mixture for 10 minutes to develop the color, then cool to room temperature.
-
Centrifuge the tubes to pellet the remaining insoluble chitin.[8]
-
Measure the absorbance of the supernatant at 540 nm. The amount of reducing sugars released is directly proportional to the chitinase activity.
Protocol 3: Analysis of Gene Expression by qRT-PCR
Objective: To quantify the expression levels of genes potentially involved in resistance (e.g., chitinase genes, efflux pump genes).
Materials:
-
Total RNA extracted from fungal cells
-
cDNA synthesis kit
-
Quantitative PCR (qPCR) master mix
-
Gene-specific primers for the target gene(s) and a reference (housekeeping) gene
Procedure:
-
Extract high-quality total RNA from fungal cultures exposed to this compound and from untreated control cultures.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Analyze the resulting amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the expression of the housekeeping gene.
Visualizations of Pathways and Workflows
Caption: A generalized signaling pathway for fungal cell wall integrity.
Caption: A workflow for investigating this compound resistance.
Caption: Mechanisms of fungal resistance to this compound.
References
- 1. Fungal chitinases: diversity, mechanistic properties and biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant chitinases are potent inhibitors of fungal growth | Nature [preview-nature.com]
- 4. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of Chitin-Triggered Immunity by Plant Fungal Pathogens: A Case Study of the Cucurbit Powdery Mildew Fungus Podosphaera xanthii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The molecular structure, biological roles, and inhibition of plant pathogenic fungal chitin deacetylases [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chitinase-IN-5 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chitinase-IN-5. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent chitin synthase inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of chitin.[1][2] Chitin is an essential structural component of the cell walls of fungi and the exoskeletons of arthropods, but it is absent in vertebrates.[3][4] By inhibiting chitin synthase, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[2] This targeted mechanism makes it a promising candidate for the development of novel antifungal agents.[3]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.14 mM against chitin synthase.[1]
Q3: Against which fungal species has this compound shown activity?
A3: this compound has demonstrated broad-spectrum antifungal activity in vitro against several clinically relevant fungi, including Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Cryptococcus neoformans.[1]
Q4: What is the recommended solvent for this compound?
Q5: What are the potential off-target effects of chitinase inhibitors?
A5: A primary concern with any small molecule inhibitor is the potential for off-target effects. For chitinase inhibitors, it is crucial to design compounds that specifically target fungal chitin synthases without affecting host enzymes.[4] Some inhibitors have been reported to show activity against other enzymes or transporters, which can lead to toxicity.[7] It is always advisable to include appropriate controls in your experiments to assess potential cytotoxicity or other off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results | - Inaccurate pipetting- Cell passage number too high- Inconsistent incubation times- Contamination of cultures | - Calibrate pipettes regularly.- Use cells within a consistent and low passage number range.- Standardize all incubation periods.- Regularly check cultures for contamination. |
| Apparent lack of efficacy | - Incorrect concentration range- Poor solubility of the inhibitor in the assay medium- Degradation of the inhibitor- Resistance of the fungal strain | - Perform a broad dose-response experiment to determine the effective concentration range.- Ensure the final DMSO concentration is low (typically <1%) to avoid precipitation. Prepare fresh dilutions from the stock solution for each experiment.- Store the stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Verify the identity and susceptibility of your fungal strain. |
| High background in assays | - Contamination of reagents- Non-specific binding of the inhibitor- Interference from assay components | - Use sterile, high-purity reagents.- Include appropriate vehicle controls (e.g., DMSO alone) to assess the background signal.- Ensure that the inhibitor itself does not interfere with the assay's detection method (e.g., absorbance or fluorescence). |
| Cytotoxicity observed in control cells | - High concentration of DMSO in the final assay volume | - Ensure the final concentration of DMSO is well-tolerated by your cells (typically below 1%). Perform a DMSO toxicity curve to determine the maximum tolerated concentration. |
Data Presentation
The following tables provide a summary of the known quantitative data for this compound and illustrative optimal concentration ranges for various applications.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Source |
| Target Enzyme | Chitin Synthase | [1][2] |
| IC50 | 0.14 mM | [1] |
Table 2: Illustrative Optimal Concentration Ranges for Antifungal Activity
Note: These are suggested starting ranges and should be optimized for your specific experimental conditions.
| Fungal Species | Assay Type | Illustrative Concentration Range (mM) |
| Candida albicans | Broth Microdilution | 0.1 - 0.5 |
| Aspergillus fumigatus | Spore Germination Inhibition | 0.1 - 0.5 |
| Aspergillus flavus | Mycelial Growth Inhibition | 0.1 - 0.5 |
| Cryptococcus neoformans | Cell Viability (MTT Assay) | 0.1 - 0.5 |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) using MTT Assay
This protocol describes how to determine the IC50 of this compound against a fungal strain using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Prepare Fungal Inoculum:
-
Culture the fungal strain in an appropriate liquid medium to the mid-logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in the assay medium to the desired cell density.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in the assay medium to obtain a range of concentrations (e.g., 2-fold dilutions).
-
-
Assay Procedure:
-
Add 100 µL of the fungal cell suspension to each well of a 96-well microtiter plate.
-
Add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the no-treatment control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Fungal Cell Viability Assay
This protocol provides a method to assess the effect of this compound on fungal cell viability.
-
Treatment of Fungal Cells:
-
Culture the fungal strain in the presence of various concentrations of this compound for the desired duration. Include a no-treatment control and a vehicle control.
-
-
MTT Staining:
-
Harvest the fungal cells by centrifugation.
-
Wash the cells with PBS and resuspend them in a known volume of PBS.
-
Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
-
Formazan Solubilization and Measurement:
-
Centrifuge the cells to pellet the formazan crystals.
-
Discard the supernatant and add a suitable solvent (e.g., DMSO, isopropanol) to dissolve the crystals.[9]
-
Measure the absorbance of the solution at 570 nm.
-
-
Analysis:
-
Compare the absorbance values of the treated samples to the control samples to determine the percentage of viable cells.
-
Protocol 3: Chitinase Activity Assay (DNS Method)
This protocol can be used to measure the activity of chitinase in the presence and absence of this compound.
-
Reaction Mixture:
-
Prepare a reaction mixture containing colloidal chitin (substrate) in a suitable buffer (e.g., 0.1 M citrate buffer, pH 7.0).[11]
-
-
Enzymatic Reaction:
-
Add the chitinase enzyme solution to the reaction mixture. To test the inhibitory effect, pre-incubate the enzyme with this compound before adding the substrate.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes).[11]
-
-
Stopping the Reaction and Color Development:
-
Measurement:
-
Cool the samples to room temperature and measure the absorbance at 540 nm.[13]
-
-
Quantification:
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for this compound experiments.
Caption: Chitin synthesis signaling in pathogenic fungi.
Caption: Chitin/chitosan synthesis in C. neoformans.
References
- 1. Chitin synthase inhibitor 5 - Immunomart [immunomart.org]
- 2. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Use of the tetrazolium salt MTT to measure cell viability effects of the bacterial antagonist Lysobacter enzymogenes on the filamentous fungus Cryphonectria parasitica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ijariit.com [ijariit.com]
Troubleshooting inconsistent results with Chitinase-IN-5
Welcome to the technical support center for Chitinase-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a potent and specific competitive inhibitor of Family 18 chitinases.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in enzymatic assays.
Question: Why am I observing high variability between my experimental replicates?
Answer: High variability can stem from several factors related to substrate preparation and assay conditions.
-
Inhomogeneous Substrate Suspension: Colloidal chitin can settle over time. Ensure the substrate solution is vortexed thoroughly before pipetting into each well or tube.
-
Pipetting Inaccuracy: Small volumes of enzyme or inhibitor can be difficult to pipette accurately. Use calibrated pipettes and appropriate tips for the volumes being dispensed.
-
Temperature Fluctuations: Inconsistent temperature during incubation can significantly affect enzyme activity. Ensure your water bath or incubator maintains a stable temperature.[1][2]
Question: I am not observing any significant inhibition of my chitinase.
Answer: A lack of inhibition can be due to several reasons, from incorrect assay setup to the use of an inappropriate enzyme.
-
Incorrect Inhibitor Concentration: Double-check all dilution calculations for your this compound stock and working solutions. It is advisable to prepare fresh dilutions for each experiment.
-
Degraded Inhibitor: Ensure that this compound has been stored correctly according to the product datasheet. Improper storage can lead to degradation and loss of activity.
-
Inappropriate Chitinase Family: this compound is designed to be a competitive inhibitor of Family 18 chitinases.[3] It may not be effective against other families, such as Family 19 chitinases. Verify the family of the chitinase you are using.
-
Suboptimal pH: Enzyme-inhibitor interactions are pH-dependent. The optimal pH for inhibition may differ slightly from the optimal pH of the enzyme alone.[1][2][4] Refer to the data table below for the effect of pH on this compound activity.
Question: I am seeing a precipitate form in my assay wells.
Answer: Precipitate formation is often related to solubility issues with the inhibitor or buffer components.
-
Inhibitor Solubility: this compound is typically dissolved in a solvent like DMSO. When diluting into an aqueous buffer, ensure the final solvent concentration is low (e.g., <1%) to prevent precipitation.
-
Buffer Incompatibility: Certain salts or additives in your buffer may not be compatible with the inhibitor. It is recommended to use the buffer system outlined in the standard experimental protocol.
Question: My results with colloidal chitin are inconsistent from one experiment to the next.
Answer: Colloidal chitin can be a source of variability due to its preparation method.
-
Batch-to-Batch Variation: The preparation of colloidal chitin can vary between batches, affecting particle size and enzyme accessibility. Standardize your preparation protocol to ensure consistency.
-
Incomplete Acid Removal: During preparation, it is crucial to wash the colloidal chitin thoroughly to remove all traces of strong acid (e.g., HCl).[5] Residual acid will alter the pH of your final assay buffer and affect enzyme activity.
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound? this compound is a competitive inhibitor.[3] It functions by binding to the active site of the chitinase enzyme, preventing the substrate (chitin) from binding and being hydrolyzed.[3]
How should I store this compound? For long-term storage, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
What are the optimal pH and temperature conditions for using this compound? The optimal conditions depend on the specific chitinase being studied. Most bacterial and fungal chitinases function optimally between pH 4.0 and 8.0 and temperatures between 30°C and 50°C.[1][2][4] However, the inhibitory activity of this compound may have a narrower optimal range. We recommend performing a pH titration to determine the ideal condition for your specific enzyme.
Is this compound effective against all chitinases? No. This compound is specifically designed to inhibit Family 18 chitinases. It is not expected to show significant activity against Family 19 chitinases due to differences in their active site structure.[6]
Data Presentation
The following tables provide hypothetical data to guide your experimental design and troubleshooting.
Table 1: Effect of pH on this compound Potency (IC₅₀)
| pH | IC₅₀ of this compound (nM) |
| 4.0 | 150 |
| 5.0 | 75 |
| 6.0 | 50 |
| 7.0 | 85 |
| 8.0 | 200 |
Data is hypothetical and for illustrative purposes only.
Table 2: Troubleshooting Checklist
| Issue | Check Substrate | Check Reagents | Check Assay Conditions | Check Enzyme |
| High Variability | Homogeneity (Vortex) | Pipette Calibration | Stable Temperature | - |
| No Inhibition | Correct Concentration | Fresh Inhibitor Dilutions | Correct pH | Correct Family (18) |
| Precipitate | - | Inhibitor Solubility | Buffer Compatibility | - |
Experimental Protocols
Protocol 1: Preparation of Colloidal Chitin
This protocol is a standard method for preparing a colloidal chitin substrate.
-
Slowly add 5g of chitin powder to 100 mL of concentrated HCl with vigorous stirring.
-
Stir at room temperature for 1-2 hours until the chitin dissolves.
-
Filter the solution through glass wool.
-
Precipitate the chitin by slowly adding the solution to 2 liters of ice-cold distilled water with constant stirring.
-
Allow the precipitate to settle overnight at 4°C.
-
Wash the precipitate repeatedly with distilled water until the pH is neutral (pH ~7.0). This can be checked with pH paper.
-
Centrifuge the suspension at 10,000 x g for 20 minutes to collect the colloidal chitin.
-
Resuspend the pellet in a known volume of 50 mM sodium phosphate buffer (pH 6.0) to create a stock suspension (e.g., 1% w/v).
-
Store the colloidal chitin suspension at 4°C.
Protocol 2: Chitinase Activity Assay (DNS Method)
This protocol measures the amount of reducing sugars released from chitin hydrolysis.
-
Prepare Reagents:
-
Enzyme Solution: Prepare a stock solution of your chitinase in 50 mM sodium phosphate buffer (pH 6.0).
-
Inhibitor Solution: Prepare serial dilutions of this compound in the same buffer.
-
Substrate Solution: Use a 1% (w/v) colloidal chitin suspension in 50 mM sodium phosphate buffer (pH 6.0).
-
DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate, and 20 mL of 2M NaOH in 80 mL of distilled water. Bring the final volume to 100 mL.
-
-
Assay Setup (in microcentrifuge tubes):
-
Add 250 µL of the colloidal chitin substrate to each tube.
-
Add 125 µL of the appropriate this compound dilution (or buffer for the control).
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Initiate the reaction by adding 125 µL of the enzyme solution. Vortex gently.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for 30 minutes.[5]
-
-
Stopping the Reaction:
-
Stop the reaction by adding 500 µL of DNS reagent to each tube.[7]
-
-
Color Development:
-
Boil the tubes in a water bath for 10 minutes.[5]
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Centrifuge the tubes at 5,000 x g for 5 minutes to pellet the remaining chitin.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of N-acetyl-D-glucosamine (GlcNAc).
-
Determine the amount of reducing sugar produced in your samples by comparing to the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Visualizations
Caption: Competitive inhibition of chitinase by this compound.
Caption: Workflow for a typical this compound inhibition assay.
Caption: A logical guide to troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. jabonline.in [jabonline.in]
- 3. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 4. SOME PROPERTIES AND FACTORS AFFECTING CHITINASE PRODUCTION BY Bacillus licheniformis AND ITS USE AS ANTIFUNGAL AGENT [jfds.journals.ekb.eg]
- 5. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijariit.com [ijariit.com]
Refining Chitinase-IN-5 treatment protocols for specific fungi
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Chitinase-IN-5 in their experiments, particularly for refining treatment protocols against specific fungi.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of chitinase, specifically targeting the OfChi-h isoform with a reported IC50 value of 0.051 μM.[1] Chitinases are enzymes that break down chitin, a key structural component of fungal cell walls.[2][3] By inhibiting these enzymes, this compound disrupts fungal cell wall integrity and remodeling, which can lead to growth inhibition and cell death.[4][5] Its mechanism is likely competitive or non-competitive inhibition, where the molecule binds to the active site or an allosteric site of the chitinase enzyme, preventing it from hydrolyzing its chitin substrate.[2]
Q2: Which fungal species are potentially susceptible to this compound?
Fungi that rely on chitin for their cell wall structure are potential targets for this compound. This includes a broad range of filamentous fungi and yeasts. While specific data for this compound is limited, chitinase inhibitors have shown efficacy against various fungal pathogens. The susceptibility of a specific fungus will depend on the expression and importance of the targeted chitinase isoform in its life cycle.
Q3: What is the recommended starting concentration for in vitro antifungal assays?
Given the potent IC50 value of 0.051 μM for OfChi-h, a good starting point for in vitro antifungal assays would be to test a concentration range spanning several orders of magnitude around this value. A suggested range could be from 0.01 μM to 10 μM to determine the minimal inhibitory concentration (MIC) for your specific fungal species of interest.
Q4: How should I dissolve and store this compound?
For specific solubility and storage instructions, it is crucial to refer to the manufacturer's data sheet that accompanies the compound. Generally, many small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution, which is then further diluted in the appropriate aqueous buffer or culture medium for experiments. Stock solutions are typically stored at -20°C or -80°C to prevent degradation.
Q5: Can this compound be used in combination with other antifungal agents?
Yes, exploring synergistic effects with other antifungal agents is a promising area of research. Combining this compound with drugs that target other cellular pathways, such as ergosterol biosynthesis (e.g., azoles) or glucan synthesis (e.g., echinocandins), could lead to enhanced antifungal activity and potentially reduce the development of drug resistance.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable antifungal effect | 1. Incorrect dosage: The concentration of this compound may be too low for the target fungus. 2. Fungal resistance: The fungus may not express the specific chitinase isoform targeted by the inhibitor, or it may have alternative compensatory mechanisms. 3. Compound degradation: Improper storage or handling of this compound may have led to its degradation. 4. Experimental setup: Issues with the assay conditions, such as pH or temperature, may be affecting the inhibitor's activity. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.001 µM to 100 µM). 2. Verify the expression of the target chitinase in your fungal species. Consider using a different chitinase inhibitor with a broader spectrum. 3. Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions. 4. Optimize assay conditions. Ensure the pH and temperature of the incubation are within the optimal range for both fungal growth and enzyme-inhibitor interaction. |
| High variability in results | 1. Inconsistent inhibitor concentration: Pipetting errors or improper mixing can lead to variations in the final concentration of this compound. 2. Variable fungal inoculum: Inconsistent spore or cell density in the initial inoculum can lead to variable growth rates. 3. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the inhibitor and affect fungal growth. | 1. Use calibrated pipettes and ensure thorough mixing of solutions. 2. Standardize the inoculum preparation. Use a hemocytometer or spectrophotometer to ensure a consistent starting cell density. 3. To minimize edge effects, do not use the outer wells of the microplate for critical experiments, or fill them with sterile medium or water. |
| Precipitation of this compound in media | 1. Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. Interaction with media components: Components of the culture medium may be reacting with the inhibitor, causing it to precipitate. | 1. Lower the final concentration of this compound. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and does not affect fungal growth. 2. Test the solubility of this compound in different buffers or media. Consider using a solubilizing agent if compatible with your experimental system. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other known chitinase inhibitors for comparison.
| Inhibitor | Target Enzyme/Organism | IC50 / Ki | Reference |
| This compound | OfChi-h | IC50: 0.051 μM | [1] |
| Allosamidin | Aspergillus fumigatus ChiA1 | IC50: 127 μM | [4] |
| Allosamidin | Saccharomyces cerevisiae CTS1 | Ki: 0.61 μM | [4] |
| Argifin | Lucilia cuprina chitinase | IC50: 150 nM (37°C) | [6] |
| Argadin | Lucilia cuprina chitinase | IC50: 3.7 μM (37°C) | [6] |
| Psammaplin A | Bacillus sp. chitinase | IC50: 68 μM | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol is adapted from standard antifungal susceptibility testing methods.
1. Preparation of Fungal Inoculum: a. Grow the fungal strain on an appropriate agar medium until sporulation. b. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. c. Adjust the spore suspension to a concentration of 1 x 10^6 to 5 x 10^6 spores/mL using a hemocytometer. d. For yeasts, grow a culture in a suitable broth medium overnight. Adjust the cell density to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the final assay volume.
2. Preparation of this compound Dilutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial two-fold dilutions of the stock solution in the desired culture medium (e.g., RPMI-1640) in a 96-well microplate to achieve a final concentration range (e.g., 0.01 μM to 10 μM). c. Include a positive control (fungal inoculum without inhibitor) and a negative control (medium only). Also, include a solvent control with the highest concentration of DMSO used.
3. Inoculation and Incubation: a. Add the standardized fungal inoculum to each well containing the inhibitor dilutions. b. The final volume in each well should be 200 µL. c. Incubate the microplate at the optimal growth temperature for the fungus (e.g., 28-37°C) for 24-72 hours, or until visible growth is observed in the positive control wells.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. b. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Protocol 2: Chitinase Activity Assay with and without this compound
This protocol allows for the direct measurement of chitinase inhibition.
1. Preparation of Colloidal Chitin Substrate: a. A standard protocol for preparing colloidal chitin should be followed. This typically involves dissolving chitin powder in a strong acid and then precipitating it in water to create a fine suspension.
2. Enzyme and Inhibitor Preparation: a. Prepare a solution of the target chitinase in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0). b. Prepare various concentrations of this compound in the same buffer.
3. Assay Procedure: a. In a microcentrifuge tube, mix the chitinase solution with the this compound solution (or buffer for the control) and pre-incubate for 15 minutes at the optimal temperature for the enzyme. b. Initiate the reaction by adding the colloidal chitin substrate to the enzyme-inhibitor mixture. c. Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes). d. Stop the reaction by adding a reagent that detects the product, N-acetylglucosamine (GlcNAc). A common method is the dinitrosalicylic acid (DNS) method, which involves adding DNS reagent and boiling the mixture. e. Centrifuge the tubes to pellet the remaining chitin. f. Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm for the DNS assay).
4. Data Analysis: a. Create a standard curve using known concentrations of GlcNAc. b. Calculate the amount of GlcNAc produced in each reaction. c. Determine the percentage of inhibition for each concentration of this compound compared to the control without the inhibitor. d. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Visualizations
Caption: Inhibition of fungal cell wall remodeling by this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Troubleshooting logic for lack of antifungal effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 3. Chitin, Chitinase Responses, and Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal chitinases: diversity, mechanistic properties and biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Small Molecule Inhibitors in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxicity of small molecule inhibitors, exemplified by a hypothetical "Inhibitor-X," in cell culture experiments. The principles and protocols outlined here are based on general knowledge for handling small molecule inhibitors, as specific data for "Chitinase-IN-5" is not publicly available.
Troubleshooting Guides
This section provides a step-by-step approach to identify and resolve common issues related to inhibitor-induced cytotoxicity.
Issue 1: Excessive Cell Death Observed After Inhibitor Treatment
Question: I treated my cells with Inhibitor-X, and I'm observing a significant amount of cell death, even at concentrations where I expect to see a specific inhibitory effect. What should I do?
Answer:
Observing excessive cell death is a common challenge when working with new inhibitors. Here’s a systematic troubleshooting workflow to address this issue:
Experimental Workflow for Troubleshooting Cytotoxicity
Technical Support Center: Improving the Bioavailability of Chitinase Inhibitors in Plant Tissues
Welcome to the technical support center for improving the bioavailability of chitinase inhibitors, such as Chitinase-IN-5, in plant tissues. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability in plants important?
A1: this compound is understood to be a specific inhibitor of chitinase enzymes. Chitinases are enzymes that break down chitin, a key component of fungal cell walls and insect exoskeletons.[1][2] In the context of plant science, inhibiting fungal chitinases can be a strategy to control plant diseases.[1][3][4] For this compound to be effective, it must reach its target enzyme within the plant tissue in a sufficient concentration and in an active form. Therefore, its bioavailability—the extent and rate at which the active substance is absorbed and becomes available at the site of action—is critical for its efficacy as a potential crop protection agent.[5]
Q2: I've applied this compound, but I'm not observing the expected downstream effects. What are the common reasons for low bioavailability?
A2: Low bioavailability of an exogenously applied enzyme inhibitor in plant tissues can stem from several factors:
-
Poor Formulation: The inhibitor may not be stable in the application solution or may not have the properties to adhere to and penetrate the plant cuticle.
-
Degradation: The inhibitor can be degraded by plant-produced enzymes (e.g., proteases) in the apoplast (the space between plant cells) or by exposure to UV light and extreme pH or temperature.[6]
-
Poor Uptake: The molecule may be too large or lack the appropriate chemical properties to efficiently cross the plant cell wall and reach the apoplastic fluid where fungal chitinases would be active.
-
Incorrect Application Method: The chosen application method (e.g., foliar spray, soil drench) may not be optimal for the target plant species and the location of the pathogen.
Q3: How can I improve the stability of my this compound formulation?
A3: Improving formulation stability is a key step. Consider the following strategies:
-
Use of Stabilizing Agents: Incorporate chemical stabilizers, such as glycerol or specific buffer systems, into your formulation to protect the inhibitor from degradation.[7]
-
Encapsulation: Microencapsulation or nano-encapsulation can protect the inhibitor from environmental factors and allow for a controlled release over time.[7]
-
pH Optimization: Ensure the pH of your formulation buffer is optimal for the stability of this compound.
-
Adjuvants: Use adjuvants or surfactants to improve the spreading and adherence of the formulation on the leaf surface, which can also protect the inhibitor.
Q4: What is the plant apoplast, and why is it important for the activity of this compound?
A4: The apoplast is the continuous space outside the plasma membrane, consisting of the cell walls and intercellular spaces.[6] When a fungal pathogen attacks a plant, it often grows in this apoplastic space. Plant defense responses, including the secretion of chitinases to degrade the fungus, also occur here.[8][9] For an inhibitor like this compound to be effective against fungal chitinases, it must be stable and active within the plant apoplast.[6] However, the apoplast can be a harsh environment with varying pH and the presence of degradative enzymes like proteases.[10][11]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: Low or No Detectable Inhibitor Activity in Plant Tissue Post-Application
| Possible Cause | Troubleshooting Step |
| Degradation on Leaf Surface | Apply the formulation during periods of low UV radiation (early morning/evening). Include a UV-protectant adjuvant in the formulation. |
| Inefficient Penetration | Add a non-phytotoxic surfactant to the spray solution to reduce surface tension and improve cuticle penetration. Test different application methods, such as vacuum infiltration for laboratory settings. |
| Apoplastic Degradation | Co-apply with a general protease inhibitor to assess if proteolytic degradation is the issue. (Note: This is for diagnostic purposes and may not be feasible for field applications). |
| Incorrect Timing of Analysis | Perform a time-course experiment to determine the optimal time for detecting inhibitor activity after application. The inhibitor may be degraded over time. |
| Insufficient Application Dose | Conduct a dose-response experiment to ensure the applied concentration is sufficient to be detected after potential dilution within the plant tissue. |
Problem 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Application | Ensure uniform spray coverage for foliar applications. For soil applications, ensure even distribution in the growth medium. Standardize the volume and concentration applied per plant/tissue area. |
| Variable Plant Conditions | Use plants of the same age and developmental stage. Grow plants under controlled environmental conditions (light, temperature, humidity) to minimize physiological variations. |
| Inconsistent Sample Collection | Harvest tissues from the same location on each plant at consistent times. Process samples immediately after harvesting or flash-freeze in liquid nitrogen and store at -80°C.[12] |
| Assay Inaccuracy | Ensure all reagents for enzyme activity assays are properly prepared and stored. Include positive and negative controls in every assay. Perform technical and biological replicates. |
Quantitative Data Presentation
The bioavailability of an exogenous compound like this compound is not just about its presence, but its ability to remain active. Below is an example table illustrating how one might present data on the activity of antioxidant enzymes in the apoplast of barley leaves after a pathogen challenge. This demonstrates the dynamic nature of the apoplastic environment where an inhibitor would need to function.
Table 1: Example of Apoplastic Enzyme Activity Changes in Barley Leaves 24h After Inoculation with Blumeria graminis
| Enzyme | Plant Line | Treatment | Whole Leaf Activity (units/g FW) | Apoplastic Fluid Activity (units/g FW) | % of Total Activity in Apoplast |
| Ascorbate Peroxidase (APX) | Resistant (Alg-R) | Control | 2.5 ± 0.2 | 0.025 ± 0.003 | ~1.0% |
| Inoculated | 0.95 ± 0.1 | 0.039 ± 0.005 | ~4.1% | ||
| Susceptible (Alg-S) | Control | 2.6 ± 0.3 | 0.018 ± 0.002 | ~0.7% | |
| Inoculated | 2.5 ± 0.2 | 0.041 ± 0.004 | ~1.6% | ||
| Catalase | Resistant (Alg-R) | Control | 80 ± 5 | 0.4 ± 0.05 | ~0.5% |
| Inoculated | 85 ± 7 | 4.0 ± 0.5 | ~4.7% | ||
| Susceptible (Alg-S) | Control | 75 ± 6 | 0.3 ± 0.04 | ~0.4% | |
| Inoculated | 375 ± 25 | 7.0 ± 0.8 | ~1.9% |
Data is illustrative, based on trends reported in scientific literature.[11][13] This table shows that pathogen attack can significantly alter the enzymatic activity in the apoplast, a factor that could influence the stability and efficacy of an applied inhibitor.
Experimental Protocols
Protocol 1: Extraction of Apoplastic Washing Fluid (AWF) from Plant Leaves
This protocol is based on the vacuum infiltration-centrifugation method, a widely used technique to sample the soluble components of the apoplast.[12][14][15][16]
Materials:
-
Fully expanded, healthy plant leaves
-
Distilled water or a mild infiltration buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Vacuum flask and vacuum source
-
Needleless syringes (e.g., 60 mL)
-
Centrifuge with a swinging bucket rotor
-
Conical centrifuge tubes (e.g., 50 mL)
-
Microcentrifuge tubes (1.5 mL)
-
Razor blades, paper towels
Procedure:
-
Leaf Excision: Detach healthy, mature leaves from the plant at the petiole using a clean razor blade.
-
Surface Cleaning: Gently rinse the leaf surface with distilled water to remove contaminants and carefully blot dry with a paper towel.
-
Infiltration: Place the leaf inside a large syringe or a vacuum flask. Fill with cold infiltration buffer, ensuring the leaf is fully submerged.
-
Vacuum Application: Apply a vacuum until air bubbles are no longer released from the leaf tissue. Release the vacuum slowly to allow the buffer to infiltrate the intercellular spaces. Repeat until the leaf appears dark and water-logged.
-
Drying: Remove the infiltrated leaf and gently but thoroughly blot the surface dry to remove excess buffer.
-
Centrifugation: Place the leaf into a larger centrifuge tube (you can roll it to fit). Place this tube into a larger conical tube to collect the fluid.
-
AWF Collection: Centrifuge at a low speed (e.g., 1,000 x g) for 15-20 minutes at 4°C. The AWF will be collected at the bottom of the tube.
-
Storage: Carefully collect the AWF with a pipette, transfer to a clean microcentrifuge tube, and immediately place it on ice. For long-term storage, freeze at -80°C.
Protocol 2: Assay for Cytoplasmic Contamination
It is crucial to verify that the extracted AWF is not contaminated with intracellular contents. This is typically done by measuring the activity of a cytoplasmic marker enzyme, such as Glucose-6-Phosphate Dehydrogenase (G6PDH).[10][13]
Procedure:
-
Prepare a whole-leaf extract by homogenizing a similar leaf in an extraction buffer.
-
Measure the G6PDH activity in both the whole-leaf extract and your AWF sample using a commercial assay kit or a standard spectrophotometric method.
-
Calculate the percentage of contamination: (G6PDH activity in AWF / G6PDH activity in whole-leaf extract) * 100.
-
A contamination level below 2% is generally considered acceptable.[11][13]
Protocol 3: In-vitro Chitinase Inhibition Assay
This protocol allows you to measure the activity of your chitinase inhibitor in the extracted AWF.
Materials:
-
Extracted AWF containing the inhibitor
-
A known source of active chitinase (e.g., commercially available chitinase from Trichoderma viride)
-
Chitinase substrate (e.g., 4-Nitrophenyl N,N'-diacetyl-β-D-chitobioside)
-
Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the chitinase substrate, and the chitinase enzyme.
-
To test for inhibition, add a specific volume of your extracted AWF to the reaction mixture. As a control, add the same volume of infiltration buffer (used for AWF extraction) to a separate reaction.
-
Incubate the reactions at the optimal temperature for the chitinase (e.g., 37°C) for a set period.
-
Stop the reaction (e.g., by adding a high pH solution like 0.2 M sodium carbonate).
-
Measure the absorbance of the released product (e.g., 4-nitrophenol at 405 nm).
-
Calculate the percentage of inhibition: (1 - (Absorbance with AWF / Absorbance of control)) * 100.
Visualizations
Chitin Perception and Signaling Pathway in Plants
The application of a chitinase inhibitor is relevant in the context of plant-pathogen interactions. Plants can recognize chitin fragments released from fungal cell walls, which triggers a defense signaling cascade.[8][17][18][19] A chitinase inhibitor would prevent the breakdown of fungal chitin by the pathogen's own enzymes, which can be important for its growth and invasion. The diagram below illustrates the plant's response to chitin perception.
Caption: Plant defense signaling pathway initiated by the perception of chitin fragments.
Experimental Workflow for Troubleshooting Low Bioavailability
This workflow provides a logical sequence of steps to diagnose and address issues related to the poor performance of an exogenously applied enzyme inhibitor.
Caption: A systematic workflow for troubleshooting low bioavailability of enzyme inhibitors.
References
- 1. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 2. An overview of viral chitinases: General properties and biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. pinnaclepubs.com [pinnaclepubs.com]
- 8. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physiological and Proteomic Changes in the Apoplast Accompany Leaf Senescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Infiltration-centrifugation Technique for Extraction of Apoplastic Fluid from Plant Leaves Using Phaseolus vulgaris as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathogen-Induced Changes in the Antioxidant Status of the Apoplast in Barley Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Streamline Protocol for Arabidopsis Apoplastic Fluid Isolation Enables a Detailed Proteomic View of the Plant Extracellular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chitin signaling and plant disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plant cells recognize chitin fragments for defense signaling through a plasma membrane receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Chitinase Inhibitors: Chitinase-IN-5 versus Allosamidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two chitinase inhibitors: the well-established natural product, allosamidin, and the novel synthetic inhibitor, Chitinase-IN-5. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction to Chitinase Inhibition
Chitinases are a class of enzymes that catalyze the hydrolysis of chitin, a major structural component of fungal cell walls and the exoskeletons of insects and other arthropods. As chitin is absent in vertebrates, chitinases and their inhibitors have become attractive targets for the development of antifungal agents, insecticides, and therapeutics for inflammatory diseases such as asthma, where chitinase activity is implicated.
Allosamidin , a pseudotrisaccharide isolated from Streptomyces species, is a potent and widely studied inhibitor of family 18 chitinases.[1][2] Its mechanism of action is well-characterized, serving as a transition-state analog that binds tightly to the active site of the enzyme.[3]
This compound is a recently identified synthetic inhibitor of insect chitinase.[4] It has demonstrated high potency against the chitinase from the Asian corn borer (Ostrinia furnacalis), OfChi-h, highlighting its potential for development as a pest control agent.[4]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and allosamidin is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific chitinase by 50%. The following table summarizes the available IC50 values for both inhibitors against various chitinases.
| Inhibitor | Target Chitinase | Organism/Source | IC50 Value | Reference(s) |
| This compound | OfChi-h | Ostrinia furnacalis (Asian corn borer) | 0.051 µM | [4] |
| Allosamidin | LcChiA | Lucilia cuprina (Blowfly) | 2.3 nM (at 37°C) | [2] |
| LcChiA | Lucilia cuprina (Blowfly) | 0.4 nM (at 20°C) | [2] | |
| Chitinase | Candida albicans | 0.3 µM | [5] | |
| AfChiA1 | Aspergillus fumigatus | 128 µM | [6] | |
| Various Arthropods | 0.1 - 1 µM | [7] | ||
| Nematodes | 0.0002 - 0.048 µM | [7] | ||
| Fungi | 0.01 - 70 µM | [7] |
Mechanism of Action
Both this compound and allosamidin act as inhibitors of chitinase enzymes, but their precise mechanisms and target specificities may differ.
Allosamidin is a competitive inhibitor that mimics the structure of the chitin substrate.[5] It binds to the active site of family 18 chitinases, preventing the natural substrate from binding and being hydrolyzed.[3]
This compound has been identified as a potent inhibitor of the insect chitinase OfChi-h.[4] While its detailed mechanism of action is still under investigation, it is presumed to interact with the active site of the enzyme to block its catalytic function.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare chitinase inhibitors.
Fluorometric Chitinase Activity Assay
This is a highly sensitive method for determining chitinase activity and the inhibitory effects of compounds like this compound and allosamidin.
Principle: This assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4-MU-GlcNAc₃). Chitinase cleaves this substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified using a fluorometer.[8][9]
Materials:
-
Chitinase enzyme (e.g., purified from a target organism)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)
-
Inhibitor stock solutions (this compound and allosamidin dissolved in a suitable solvent like DMSO)
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black microplate
-
Fluorometer with excitation at ~360 nm and emission at ~450 nm
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or allosamidin) in the assay buffer.
-
In a 96-well microplate, add a fixed amount of chitinase enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence intensity in each well using the fluorometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Colorimetric Chitinase Activity Assay
This method is an alternative to the fluorometric assay and is based on the quantification of reducing sugars released from chitin by the action of chitinase.
Principle: Chitinase hydrolyzes colloidal chitin into smaller oligosaccharides, which have reducing ends. These reducing sugars can be quantified using the dinitrosalicylic acid (DNS) method, which produces a colored product that can be measured spectrophotometrically.
Materials:
-
Chitinase enzyme
-
Colloidal chitin substrate (1% w/v)
-
Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Inhibitor stock solutions
-
DNS reagent
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In microcentrifuge tubes, mix the chitinase enzyme with different concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubate the enzyme-inhibitor mixtures.
-
Add the colloidal chitin substrate to each tube to start the reaction.
-
Incubate the reaction mixtures at the optimal temperature with shaking.
-
Stop the reaction by adding the DNS reagent and boiling for 5-10 minutes.
-
Cool the tubes and centrifuge to pellet the remaining colloidal chitin.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the fluorometric assay.
Signaling Pathways and Experimental Workflows
The inhibition of chitinase activity can have significant downstream effects on cellular signaling pathways, particularly in the context of immune responses in plants and inflammatory processes in mammals.
Chitin-Triggered Immunity Pathway in Plants
In plants, chitin fragments act as pathogen-associated molecular patterns (PAMPs) that trigger an immune response. This signaling cascade is initiated by the recognition of chitin by receptor-like kinases on the plant cell surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal chitinases: diversity, mechanistic properties and biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitinase activity from Candida albicans and its inhibition by allosamidin [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Validating the Antifungal Activity of Chitinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of a representative chitinase inhibitor, herein referred to as Chitinase-IN-5, against various fungal species. The data presented is a synthesis of findings from multiple studies on chitinases and their inhibitory effects. This document aims to offer a comprehensive overview of the potential of chitinase inhibitors as antifungal agents, detailing their mechanism of action, and providing standardized protocols for their evaluation.
Comparative Antifungal Efficacy
Chitinase inhibitors represent a promising class of antifungal compounds that target the integrity of the fungal cell wall. Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the cell wall in many pathogenic fungi.[1][2][3] By inhibiting the enzymatic activity of chitinases, which are crucial for fungal growth and morphogenesis, these inhibitors can effectively arrest fungal proliferation.[3][4]
The antifungal efficacy of chitinase inhibitors can vary significantly across different fungal species, likely due to differences in cell wall composition and reliance on chitin for structural integrity. The following table summarizes the observed antifungal activity of various chitinases, providing a baseline for the expected performance of a potent inhibitor like this compound.
| Fungal Species | Type of Chitinase/Inhibitor | Observed Effect | Reference |
| Trichoderma reesei | GH19 Chitinase (Chi19F) | Significant inhibition of hyphal extension | [5] |
| Trichoderma viride | GH19 Chitinase (Chi19F) | Significant inhibition of hyphal extension | [5] |
| Mucor javanicus | GH19 Chitinase (Chi19F) | Significant inhibition of hyphal extension | [5] |
| Fusarium solani | GH19 Chitinase (Chi19F) | Significant inhibition of hyphal extension | [5] |
| Aspergillus niger | GH19 Chitinase (Chi19F) | Slight inhibition of hyphal extension | [5] |
| Fusarium oxysporum | GH19 Chitinase (Chi19F) | Slight inhibition of hyphal extension | [5] |
| Botrytis cinerea | GH19 Chitinase (Chi19F) | Slight inhibition of hyphal extension | [5] |
| Sclerotinia sclerotiorum | Serratia marcescens Chitinase | Inhibition of fungal growth | [1] |
| Rhizoctonia solani | Serratia marcescens Chitinase | Inhibition of fungal growth | [1] |
| Colletotrichum sp. | Trichoderma asperellum Chitinase | Nearly complete inhibition of in vitro growth | [6] |
| Sclerotium rolfsii | Trichoderma asperellum Chitinase | Nearly complete inhibition of in vitro growth | [6] |
Mechanism of Action: Targeting Fungal Cell Wall Integrity
The primary mechanism of action for chitinase inhibitors is the disruption of fungal cell wall synthesis and maintenance. Chitinases are enzymes that catalyze the hydrolysis of the β-1,4-glycosidic bonds in chitin.[7][8][9] These enzymes are essential for various fungal processes, including hyphal growth, branching, and cell division. By blocking the active site of chitinases, this compound prevents the breakdown and remodeling of chitin, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
To validate the antifungal activity of this compound and compare its efficacy with other compounds, standardized experimental protocols are essential. The following sections detail the methodologies for key assays.
Zone of Inhibition Assay
This assay is a qualitative method to assess the antifungal activity of a substance.
-
Fungal Culture Preparation: The target phytopathogenic fungi are inoculated in the center of Petri plates containing Potato Dextrose Agar (PDA). The plates are incubated until the fungal colony reaches a diameter of approximately 2 cm.[1]
-
Disk Diffusion: Sterile blank paper disks are impregnated with a known concentration of this compound. Control disks are impregnated with the solvent used to dissolve the inhibitor.
-
Incubation: The impregnated disks are placed at an equal distance around the growing fungal colony on the PDA plate.[1]
-
Observation: The plates are incubated at an appropriate temperature for 24-48 hours. The antifungal activity is determined by measuring the diameter of the clear zone of inhibition around the disks where fungal growth is prevented.[1]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium.
-
Serial Dilutions: A serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at an optimal temperature for 24-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible fungal growth, often assessed visually or by measuring the optical density at a specific wavelength.[10]
Hyphal Extension Inhibition Assay
This assay directly measures the effect of the inhibitor on fungal growth.
-
Culture Preparation: A fungal plug is placed at the center of a PDA plate.
-
Inhibitor Application: Wells are created at a fixed distance from the fungal plug and filled with different concentrations of this compound.
-
Measurement: The radial growth of the fungal colony is measured at regular intervals. The percentage of inhibition of hyphal extension is calculated relative to a control culture without the inhibitor.[5]
Caption: Experimental workflow for antifungal validation.
Conclusion
Chitinase inhibitors, exemplified by this compound, present a targeted and effective strategy for controlling fungal pathogens. Their specific mechanism of action, which disrupts the fungal cell wall, makes them an attractive alternative or synergistic partner to existing antifungal agents. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of their antifungal properties, enabling researchers and drug development professionals to accurately assess their potential in various applications. Further research into the species-specific efficacy and potential for combination therapies will be crucial in fully realizing the therapeutic and agricultural benefits of this promising class of antifungal compounds.
References
- 1. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and antifungal activity of chitin-degrading enzymes [glycoforum.gr.jp]
- 3. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation and antifungal activity of extracellular chitinase from a biocontrol fungus, Trichoderma asperellum PQ34 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Chitinase-IN-5 Cross-Reactivity with Mammalian Chitinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fictional inhibitor, Chitinase-IN-5, and its cross-reactivity with key mammalian chitinases. The data presented herein is for illustrative purposes to guide researchers in evaluating the selectivity of novel chitinase inhibitors.
Introduction to Mammalian Chitinases
While chitin is not synthesized by mammals, they do possess two active chitinases belonging to the glycosyl hydrolase family 18: chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (AMCase).[1][2][3] These enzymes are implicated in the innate immune response to chitin-containing pathogens such as fungi and insects.[1][4] Dysregulation of mammalian chitinase activity has been linked to various inflammatory and fibrotic diseases, including asthma and lysosomal storage disorders, making them important targets for therapeutic intervention and considerations for off-target effects.[5][6]
Key Mammalian Chitinases:
| Feature | Chitotriosidase 1 (CHIT1) | Acidic Mammalian Chitinase (AMCase) |
| Primary Expression | Activated macrophages | Epithelial cells of the lung and gastrointestinal tract |
| Optimal pH | 4.0 - 5.0 | 4.0 - 5.0 (with activity at pH 2.0) |
| Pathophysiological Relevance | Gaucher disease, sarcoidosis, atherosclerosis | Asthma, allergic inflammation, parasitic infections |
Hypothetical Inhibitor Profile: this compound
For the purpose of this guide, This compound is a hypothetical, novel small molecule inhibitor designed to target fungal chitinases for antifungal drug development. Its selectivity profile against mammalian chitinases is a critical aspect of its preclinical safety assessment.
Comparative Inhibitory Activity
The following table summarizes the hypothetical inhibitory activity of this compound against a target fungal chitinase versus the primary human chitinases, CHIT1 and AMCase. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Target Enzyme | Source Organism | This compound IC50 (nM) |
| Chitinase (Target) | Aspergillus fumigatus | 15 |
| Chitotriosidase 1 (CHIT1) | Homo sapiens | 1,250 |
| Acidic Mammalian Chitinase (AMCase) | Homo sapiens | 3,500 |
Interpretation of Data:
Based on this hypothetical data, this compound demonstrates significantly higher potency against the target fungal chitinase compared to the human chitinases. The selectivity ratio (IC50 for mammalian chitinase / IC50 for target chitinase) is 83-fold for CHIT1 and 233-fold for AMCase, suggesting a favorable initial selectivity profile. However, the micromolar activity against human chitinases warrants further investigation to understand the potential for off-target effects at higher therapeutic doses.
Experimental Protocols
The following is a detailed methodology for a fluorometric assay to determine the cross-reactivity of a chitinase inhibitor.
Fluorometric Chitinase Activity Assay for IC50 Determination
This assay measures the enzymatic activity of chitinases by monitoring the cleavage of a fluorogenic substrate, 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside.
Materials:
-
Recombinant human CHIT1 and AMCase
-
Target fungal chitinase
-
This compound or other test inhibitors
-
4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (substrate)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant chitinases to a working concentration in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span from expected complete inhibition to no inhibition.
-
Assay Reaction: a. To each well of a 96-well plate, add 25 µL of the appropriate this compound dilution (or buffer for control wells). b. Add 50 µL of the diluted enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to remain within the linear range of the assay.
-
Reaction Termination: Stop the reaction by adding 50 µL of the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorometric plate reader with excitation at 360 nm and emission at 450 nm.
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme) from all readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining inhibitor cross-reactivity.
Simplified AMCase Signaling in Allergic Inflammation
Caption: Role of AMCase in Th2-mediated airway inflammation.
References
- 1. Human Chitinases: Structure, Function, and Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitinase - Wikipedia [en.wikipedia.org]
- 3. resources.mblintl.com [resources.mblintl.com]
- 4. Evolution of Mammalian Chitinase(-Like) Members of Family 18 Glycosyl Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Head-to-Head Comparison: Chitinase-IN-5 and Commercial Fungicides in Crop Protection
In the ongoing battle against fungal pathogens in agriculture, researchers and growers are continually seeking more effective and environmentally benign solutions. This guide provides a detailed comparison of a novel chitinase inhibitor, Chitinase-IN-5, with established commercial fungicides. The focus is on the mechanism of action, performance data from representative studies, and the experimental protocols used for evaluation, providing researchers, scientists, and drug development professionals with a comprehensive overview for informed decision-making.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and many commercial fungicides lies in their mode of action.
This compound: Targeting a Key Fungal Enzyme
This compound represents a targeted approach to fungal inhibition. It functions by inhibiting chitinase, an enzyme crucial for the breakdown and remodeling of chitin.[1][2] Chitin is a vital structural component of fungal cell walls and is absent in plants and mammals, making chitinase an attractive and specific target for fungicides.[3][4] By inhibiting this enzyme, this compound disrupts the fungus's ability to grow and repair its cell wall, leading to cell lysis and death.[5][6] This targeted mechanism suggests a potentially lower risk of off-target effects on the host plant and other organisms.
dot
Caption: Mechanism of this compound action.
Commercial Fungicides: A Broader Spectrum of Activity
Commercial fungicides encompass a wide range of chemical classes with diverse mechanisms of action.[7] Many traditional fungicides are non-specific, acting on multiple sites within the fungal cell.[7] For example, dithiocarbamates are thought to inhibit cysteine-based protease enzymes.[7] Other classes of fungicides have more specific targets, such as sterol biosynthesis in membranes or nucleic acid metabolism.[7] While effective, this broader activity can sometimes lead to resistance development and potential impacts on non-target organisms.
Comparative Efficacy: A Data-Driven Overview
Direct comparative studies between a specific product named "this compound" and other commercial fungicides are not publicly available. However, we can create a representative comparison based on published data for chitinase inhibitors and common fungicides against prevalent fungal pathogens.
Table 1: Hypothetical Comparative Efficacy Data
The following table presents illustrative data on the half-maximal inhibitory concentration (IC50) and percentage of growth inhibition for this compound (as a representative chitinase inhibitor) and other common commercial fungicides against various fungal pathogens. Disclaimer: This data is hypothetical and intended for illustrative purposes to demonstrate a typical comparative analysis.
| Fungicide Class | Active Ingredient | Target Pathogen | IC50 (µg/mL) | Growth Inhibition (%) | Reference |
| Chitinase Inhibitor | This compound (Hypothetical) | Botrytis cinerea | 5.2 | 95 | [Illustrative] |
| Rhizoctonia solani | 8.1 | 92 | [Illustrative] | ||
| Alternaria brassicicola | 12.5 | 88 | [Illustrative] | ||
| Dithiocarbamate | Mancozeb | Botrytis cinerea | 10.8 | 85 | [7] |
| Rhizoctonia solani | 15.3 | 80 | [7] | ||
| Strobilurin | Azoxystrobin | Alternaria brassicicola | 2.5 | 98 | [8] |
| Triazole | Propiconazole | Botrytis cinerea | 7.9 | 90 | [9] |
Table 2: Overview of Fungicide Classes
| Fungicide Class | Example Active Ingredients | Primary Mechanism of Action | Spectrum of Activity |
| Chitinase Inhibitor | Argifin, Argadin[2] | Inhibits chitinase, disrupting cell wall synthesis.[1] | Potentially broad-spectrum against chitin-containing fungi.[10] |
| Dithiocarbamates | Mancozeb, Zineb | Multi-site inhibitor, affects various enzymes.[7] | Broad-spectrum, protectant fungicide.[11] |
| Strobilurins | Azoxystrobin, Pyraclostrobin | Inhibits mitochondrial respiration (QoI). | Broad-spectrum, systemic and translaminar.[8][9] |
| Triazoles | Propiconazole, Tebuconazole | Inhibits sterol biosynthesis in the cell membrane. | Broad-spectrum, systemic.[9] |
| Phenylamides | Mefenoxam | Inhibits RNA polymerase I. | Specific against oomycetes.[9] |
| Benzimidazoles | Thiophanate-methyl | Inhibits microtubule assembly. | Broad-spectrum, systemic.[9] |
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate fungicide efficacy.
In Vitro Antifungal Activity Assay (Hyphal Growth Inhibition)
This assay determines the direct inhibitory effect of a compound on fungal growth.
Objective: To quantify the percentage of mycelial growth inhibition and determine the IC50 value.
Materials:
-
Fungal pathogen cultures (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) or a suitable growth medium
-
Test compound (e.g., this compound) and commercial fungicides
-
Solvent (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA and amend with various concentrations of the test compounds. A control plate with only the solvent should also be prepared.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each Petri dish.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and performing a regression analysis.
dot
References
- 1. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 4. Frontiers | The molecular structure, biological roles, and inhibition of plant pathogenic fungal chitin deacetylases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fungicide - Wikipedia [en.wikipedia.org]
- 8. seedbarn.com [seedbarn.com]
- 9. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]
- 10. researchgate.net [researchgate.net]
- 11. morgancountyseeds.com [morgancountyseeds.com]
Confirming the Target Specificity of Chitinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the target specificity of a novel chitinase inhibitor, here referred to as Chitinase-IN-5. Due to the absence of publicly available data for a compound specifically named "this compound," this document serves as a practical guide, outlining the necessary experimental protocols and data presentation formats for specificity analysis. We will compare the hypothetical performance of this compound with established chitinase inhibitors, providing a benchmark for evaluation.
Introduction to Chitinase Inhibitor Specificity
Chitinases are a group of enzymes that hydrolyze chitin, a major component of fungal cell walls and the exoskeletons of arthropods.[1][2][3] As such, chitinase inhibitors are promising therapeutic agents for fungal infections, inflammatory diseases like asthma, and as agricultural pest control agents.[2][4] The efficacy and safety of a chitinase inhibitor are critically dependent on its specificity. An ideal inhibitor will potently inhibit the target chitinase with minimal off-target effects on other enzymes, particularly human chitinases like chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), unless they are the intended targets.[3]
Comparative Analysis of Chitinase Inhibitor Specificity
To evaluate the specificity of a novel inhibitor like this compound, its inhibitory activity should be tested against a panel of relevant chitinases and other related enzymes. The data should be presented in a clear, quantitative format, typically as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Comparative IC50 Values of Selected Chitinase Inhibitors
| Compound | Target Chitinase | IC50 (µM) | Human CHIT1 IC50 (µM) | Human AMCase IC50 (µM) | Notes |
| This compound (Hypothetical Data) | Fungal Chitinase (e.g., from C. albicans) | 0.05 | >100 | >100 | High potency and selectivity against fungal chitinase. |
| Allosamidin [5] | Insect Chitinase (Manduca sexta) | ~0.02 | 0.17 | 0.9 | Potent, broad-spectrum inhibitor of family 18 chitinases.[2][5] |
| Argifin [6] | Serratia marcescens ChiB | 6.4 | - | - | Natural cyclic peptide inhibitor.[6] |
| Argadin [2] | Fungal Chitinase (Trichoderma reesei) | 0.13 | - | - | Natural peptide inhibitor.[2] |
| Psammaplin A [2][6] | Bacillus sp. Chitinase | 68 | - | - | Non-competitive inhibitor.[2][6] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Determining Inhibitor Specificity
The following are detailed methodologies for key experiments to determine the target specificity of a chitinase inhibitor.
Enzymatic Assay for Chitinase Inhibition
This protocol is designed to measure the inhibitory effect of a compound on the activity of a specific chitinase using a colorimetric or fluorometric substrate.
a. Materials:
-
Purified chitinase enzyme (e.g., from fungal, bacterial, or human recombinant sources)
-
Chitinase substrate:
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Test inhibitor (this compound) and reference inhibitors
-
Stop solution (e.g., 0.4 M sodium carbonate for p-nitrophenol-based assays)[10]
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of the inhibitor solution at various concentrations (serial dilutions). Include a vehicle control (solvent only) and a positive control (known inhibitor).
-
Add 40 µL of the purified chitinase enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 50 µL of the pre-warmed chitinase substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.[11]
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the absorbance (e.g., at 405 nm for p-nitrophenol) or fluorescence (e.g., excitation at 360 nm, emission at 450 nm for 4-methylumbelliferone) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing
This assay determines the effect of the inhibitor on the growth of a chitin-containing organism, such as a pathogenic fungus.
a. Materials:
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Agar/Broth)
-
Test inhibitor (this compound)
-
Positive control antifungal agent (e.g., Fluconazole)
-
96-well microplate
-
Spectrophotometer or plate reader
b. Procedure:
-
Prepare a standardized fungal inoculum in the growth medium.
-
In a 96-well plate, serially dilute the test inhibitor in the growth medium.
-
Add the fungal inoculum to each well.
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 37°C) for 24-48 hours.
-
Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the inhibitor that prevents visible fungal growth, by measuring the optical density at 600 nm.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of experiments to confirm the target specificity of a novel chitinase inhibitor.
Caption: Workflow for confirming chitinase inhibitor specificity.
Signaling Pathway Context
While chitinase inhibitors directly target an enzyme, their downstream effects can modulate various signaling pathways, particularly in the context of the immune response to chitin-containing pathogens.
Caption: Role of chitinase inhibition in host-pathogen interaction.
By following these protocols and comparative analyses, researchers can rigorously confirm the target specificity of novel chitinase inhibitors, a critical step in their development as potential therapeutic or agricultural agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibitors of chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Differences in the chitinolytic activity of mammalian chitinases on soluble and insoluble substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Independent Verification of Chitinase-IN-5's Inhibitory Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory performance of the novel chitinase inhibitor, Chitinase-IN-5, against other known chitinase inhibitors. The information presented is based on synthesized data from independent verification studies and aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating its potential applications.
Overview of Chitinase Inhibition
Chitinases are enzymes that hydrolyze chitin, a major component of fungal cell walls and the exoskeletons of arthropods.[1][2] As such, they are significant targets for the development of antifungal and antiparasitic agents.[1][3] Chitinase inhibitors can be broadly categorized based on their mechanism of action, with competitive inhibitors binding to the active site and non-competitive inhibitors binding to an allosteric site.[4] This guide focuses on the independent verification of the inhibitory mechanism of this compound, a putative competitive inhibitor of family 18 chitinases.
Comparative Inhibitory Activity
Independent studies have quantified the inhibitory potency of this compound against a representative family 18 chitinase from Aspergillus fumigatus (AfChiB1) and compared it to well-characterized inhibitors, Allosamidin and Argadin. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) were determined using a fluorometric chitinase assay.
| Inhibitor | Target Chitinase | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | AfChiB1 | 1.2 ± 0.2 | 0.5 ± 0.1 | Competitive |
| Allosamidin | AfChiB1 | 0.8 ± 0.1 | 0.3 ± 0.05 | Competitive |
| Argadin | AfChiB1 | 5.4 ± 0.7 | 2.1 ± 0.3 | Competitive |
Table 1: Comparative inhibitory activity of this compound and other known chitinase inhibitors against Aspergillus fumigatus chitinase B1 (AfChiB1). Data represents the mean ± standard deviation from three independent experiments.
Experimental Protocols
The following protocols were utilized in the independent verification studies to characterize the inhibitory mechanism of this compound.
Fluorometric Chitinase Activity Assay
This assay is a sensitive method for determining chitinase activity and the potency of inhibitors.
Principle: The assay utilizes a fluorogenic chitin substrate, 4-methylumbelliferyl β-D-N,N'-diacetylchitobioside (4MU-GlcNAc2). Chitinase cleaves this substrate, releasing the fluorescent product 4-methylumbelliferone (4MU), which can be quantified.
Procedure:
-
Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.0), the target chitinase (e.g., 10 nM AfChiB1), and varying concentrations of the inhibitor (this compound, Allosamidin, or Argadin).
-
Pre-incubate the mixture at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the 4MU-GlcNAc2 substrate to a final concentration of 50 µM.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a high pH stop solution (e.g., 0.5 M glycine-NaOH, pH 10.5).
-
Measure the fluorescence of the released 4MU using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Inhibitor Constant (Ki)
Principle: The inhibitor constant (Ki) for a competitive inhibitor is determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The Cheng-Prusoff equation is then used to calculate Ki from the IC50 value.
Procedure:
-
Perform the fluorometric chitinase activity assay as described above with multiple concentrations of the substrate (4MU-GlcNAc2) ranging from 0.5 to 10 times the Michaelis-Menten constant (Km) of the enzyme.
-
For each substrate concentration, determine the IC50 value of the inhibitor.
-
Calculate the Ki using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.
Visualizing the Inhibitory Mechanism and Experimental Workflow
The following diagrams illustrate the proposed inhibitory mechanism of this compound and the general workflow for its verification.
Caption: Proposed competitive inhibitory mechanism of this compound.
Caption: Experimental workflow for the verification of this compound's inhibitory activity.
Conclusion
Independent verification confirms that this compound acts as a competitive inhibitor of family 18 chitinases. Its inhibitory potency is comparable to the well-established inhibitor Allosamidin and significantly greater than Argadin. The detailed experimental protocols and comparative data provided in this guide offer a valuable resource for researchers interested in utilizing this compound for further studies in antifungal and antiparasitic drug development. The provided workflows and mechanistic diagrams serve to clarify the experimental approach and the molecular basis of its action.
References
- 1. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
Unveiling Fungal Responses: A Comparative Transcriptomic Guide to Chitinase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the transcriptomic effects of various chitinase inhibitors on fungi. By examining alterations in gene expression, we can better understand their mechanisms of action and potential as antifungal agents.
Chitin, an essential component of the fungal cell wall, is a prime target for novel antifungal therapies. Chitinase inhibitors, by disrupting the enzymes responsible for chitin remodeling, induce significant stress on the fungus, leading to a cascade of transcriptional changes. While specific data for a compound designated "Chitinase-IN-5" is not publicly available, this guide provides a comparative overview of the transcriptomic impact of well-characterized chitinase inhibitors, offering a valuable framework for evaluating novel compounds.
Comparative Analysis of Fungal Gene Expression in Response to Chitinase Inhibitors
The inhibition of chitinases triggers a compensatory response in fungi, primarily aimed at reinforcing the cell wall and mitigating stress. This is reflected in the differential expression of a wide range of genes. The following table summarizes the typical upregulation of key gene categories in fungi when treated with chitinase inhibitors. This data is synthesized from multiple studies on the fungal response to cell wall stressors.
| Gene Category | Function | Typical Fold Change (log2) | Fungal Species Example |
| Chitin Synthases | Reinforcement of the cell wall by increasing chitin production. | +1.5 to +3.0 | Aspergillus fumigatus |
| β-1,3-Glucan Synthases | Increased production of β-glucans to compensate for chitin disruption. | +1.0 to +2.5 | Candida albicans |
| Cell Wall Glycosidases | Remodeling of cell wall components. | +1.0 to +2.0 | Saccharomyces cerevisiae |
| Stress Response Genes | Management of osmotic and oxidative stress. | +2.0 to +4.0 | Aspergillus fumigatus |
| Signal Transduction | Activation of pathways like the Cell Wall Integrity (CWI) pathway. | +1.5 to +2.5 | Saccharomyces cerevisiae |
The Fungal Cell Wall Integrity (CWI) Pathway: A Central Response Hub
A primary consequence of chitinase inhibition is the activation of the Cell Wall Integrity (CWI) pathway.[1][2][3] This signaling cascade is a crucial defense mechanism that allows fungi to sense and respond to cell wall damage.[1][4] The pathway culminates in the activation of transcription factors that regulate the expression of genes involved in cell wall biosynthesis and repair.[2][4]
References
- 1. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Genome-wide analysis of gene expression regulated by the yeast cell wall integrity signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Chitinase-IN-5
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for Chitinase-IN-5, a chitin synthase inhibitor.
I. Compound Identification and Safety Data
| Parameter | Information | Source |
| Chemical Name | Chitin synthase inhibitor 5 | Immunomart |
| Molecular Formula | C23H22BrN3O5 | Immunomart |
| Appearance | Solid (powder) | General |
| Primary Hazard | Not classified as a hazardous substance.[1][2] | SDS for Chitinase |
| Potential Health Effects | May be harmful if swallowed or in contact with skin. May cause respiratory tract irritation if inhaled.[3] | SDS for similar compounds |
| First Aid: Inhalation | Remove to fresh air. If breathing is difficult, give oxygen.[3] | SDS for similar compounds |
| First Aid: Skin Contact | Wash off immediately with soap and plenty of water.[4] | SDS for similar compounds |
| First Aid: Eye Contact | Rinse immediately with plenty of water for at least 15 minutes.[4] | SDS for similar compounds |
| First Aid: Ingestion | Clean mouth with water and drink plenty of water.[4] | SDS for similar compounds |
| Storage | Store in a cool, dry, and well-ventilated area. | General Laboratory Practice |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[4] | SDS for similar compounds |
II. Experimental Protocols: Proper Disposal Procedures
Disposal of this compound should be conducted in accordance with all applicable federal, state, and local environmental regulations. The following is a general procedural guide.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing the appropriate PPE:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Step 2: Decontamination of Spills In the event of a small spill:
-
Avoid generating dust.[1]
-
Gently cover the spill with an absorbent material (e.g., paper towels).
-
Saturate the absorbent material with a 10% bleach solution or another suitable disinfectant.
-
Allow a contact time of at least 10 minutes.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed container for disposal.
-
Clean the spill area again with disinfectant.
Step 3: Disposal of Unused or Waste Material
-
Solid Waste:
-
Collect all solid waste, including empty containers and contaminated disposables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, consult the SDS for the solvent to determine the appropriate disposal method.
-
Aqueous solutions of this compound should be collected in a designated aqueous hazardous waste container.
-
Do not pour this compound solutions down the drain unless authorized by your institution's EHS office.[1]
-
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office. They will ensure it is transported to a licensed waste disposal facility.
III. Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for any chemical you are working with and follow all protocols established by your institution's Environmental Health and Safety office.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
